1,3-Oxazol-4-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZXEYFKBUPRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630098 | |
| Record name | 1-(1,3-Oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55242-82-5 | |
| Record name | 1-(1,3-Oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazol-4-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Oxazol-4-ylmethanamine: Fundamental Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Oxazol-4-ylmethanamine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive primary amine tethered to an aromatic oxazole ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characteristics of this compound, tailored for researchers and professionals in the fields of pharmaceutical and agrochemical development. All quantitative data are presented in structured tables for clarity, and a plausible synthetic workflow is visualized using the DOT language.
Chemical and Physical Properties
This compound, also known by its CAS number 55242-82-5, is a stable and versatile chemical intermediate. The hydrochloride salt form (CAS Number: 1072806-60-0) is also commonly used in synthesis due to its increased stability and ease of handling.[1][2] The core physicochemical properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Name | (1,3-Oxazol-4-yl)methanamine | - |
| CAS Number | 55242-82-5 | Chem-Impex |
| Molecular Formula | C₄H₆N₂O | Chem-Impex |
| Molecular Weight | 98.10 g/mol | Chem-Impex |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 183.4 ± 23.0 °C (Predicted) | Chem-Impex |
| Density | 1.148 ± 0.06 g/cm³ (Predicted) | Chem-Impex |
| Flash Point | 87.3 ± 22.6 °C (Predicted) | Chem-Impex |
Table 3: Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | (1,3-Oxazol-4-yl)methanamine hydrochloride | Chem-Impex |
| CAS Number | 1072806-60-0 | Chem-Impex |
| Molecular Formula | C₄H₆N₂O·HCl | Chem-Impex |
| Molecular Weight | 134.57 g/mol | Chem-Impex |
| Appearance | Grey solid | Chem-Impex |
| Purity | ≥ 96% (Assay) | Chem-Impex |
| Storage Conditions | 0-8 °C | Chem-Impex |
Synthesis and Reactivity
A potential synthetic workflow is outlined below, starting from a readily available precursor such as ethyl 2-chloroacetoacetate.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on general synthetic methods for oxazole derivatives and functional group transformations. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.
Step 1: Synthesis of Ethyl oxazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-formyl-3-oxobutanoate (1 equivalent) and formamide (2 equivalents).
-
Reaction: Heat the mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl oxazole-4-carboxylate.
Step 2: Reduction of Ethyl oxazole-4-carboxylate to (Oxazol-4-yl)methanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition: Slowly add a solution of ethyl oxazole-4-carboxylate (1 equivalent) in anhydrous THF to the LAH suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain crude (oxazol-4-yl)methanol.
Step 3: Conversion of (Oxazol-4-yl)methanol to 4-(Chloromethyl)oxazole
-
Reaction Setup: Dissolve the crude (oxazol-4-yl)methanol (1 equivalent) in dichloromethane (DCM) and cool to 0 °C.
-
Addition: Add thionyl chloride (1.2 equivalents) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)oxazole.
Step 4: Synthesis of 4-(Azidomethyl)oxazole
-
Reaction Setup: Dissolve 4-(chloromethyl)oxazole (1 equivalent) in dimethylformamide (DMF).
-
Addition: Add sodium azide (1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4-(azidomethyl)oxazole.
Step 5: Reduction of 4-(Azidomethyl)oxazole to this compound
-
Reaction Setup: Dissolve 4-(azidomethyl)oxazole (1 equivalent) in methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain this compound.
Spectral Data
The structural confirmation of this compound relies on standard spectroscopic techniques.
Table 4: ¹H NMR Spectral Data of this compound
Solvent: DMSO-d₆, Reference: DSS
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | s | 2H | -CH₂-NH₂ |
| ~7.8 | s | 1H | Oxazole H-5 |
| ~8.2 | s | 1H | Oxazole H-2 |
| ~1.9 | br s | 2H | -NH₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is based on publicly available information from the Biological Magnetic Resonance Bank (BMRB).
Biological and Pharmacological Context
The oxazole moiety is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. These activities are attributed to the electronic properties of the oxazole ring and its ability to participate in various intermolecular interactions with biological targets.
While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its role as a key intermediate suggests its use in the synthesis of compounds targeting a variety of biological processes.[1][2] The primary amine functionality allows for its facile incorporation into larger molecules through amide bond formation, reductive amination, and other common synthetic transformations.
The general workflow for utilizing this compound in a drug discovery context is depicted below.
Caption: Drug discovery workflow utilizing this compound.
Handling and Safety
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its hydrochloride salt. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key heterocyclic building block with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a consolidated overview of its fundamental properties, a plausible synthetic strategy with a representative experimental protocol, and its general role in drug discovery. The structured presentation of quantitative data and visual workflows aims to facilitate its effective use in research and development settings.
References
A Comprehensive Technical Guide to 1,3-Oxazol-4-ylmethanamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-Oxazol-4-ylmethanamine, a heterocyclic compound of interest in medicinal chemistry. Due to its structural features, this molecule and its derivatives are explored as scaffolds in the design of novel therapeutic agents. This document details its chemical identity, synthesis methodologies, and the biological activities associated with the broader class of 4-substituted oxazole derivatives.
Core Compound Identification
This compound is a small molecule featuring a central 1,3-oxazole ring with a methanamine substituent at the 4-position. The hydrochloride salt is a common form for handling and storage.
| Identifier | Value |
| Chemical Name | (1,3-Oxazol-4-yl)methanamine |
| CAS Number | 1072806-60-0 (hydrochloride salt)[1] |
| 55242-82-5 (non-salt form)[2] | |
| Molecular Formula | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol |
| SMILES | NCC1=COC=N1 |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Experimental Protocols
General Synthetic Workflow
A plausible synthetic route would involve the formation of the oxazole ring followed by the introduction or modification of the aminomethyl group. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of such compounds.
Caption: Generalized experimental workflow for the synthesis and biological screening of 1,3-oxazole derivatives.
Representative Experimental Protocol: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).
Materials:
-
Aldehyde precursor
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the aldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium carbonate (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxazole.
Biological Activity and Therapeutic Potential
The 1,3-oxazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological properties. Derivatives of 1,3-oxazole have been reported to possess antimicrobial, anticancer, anti-inflammatory, and other therapeutic activities. While specific quantitative data for this compound is scarce, the following table summarizes the biological activities of some related 4-substituted oxazole derivatives.
| Compound | Biological Activity | Target/Assay | Quantitative Data (e.g., IC₅₀, MIC) |
| [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine | Potential Kinase Inhibitor | Not specified in public data | Not available |
| Substituted 1,3-oxazol-4-ylphosphonium salts | Anticancer | NCI-60 cell line screen | GI₅₀: 0.3–1.1 μM |
| Various 2,4-disubstituted oxazoles | Antibacterial | S. aureus, E. coli | MIC values vary based on substitution |
| Various 2,5-disubstituted oxazoles | Anti-inflammatory | COX-2 Inhibition | IC₅₀ values vary based on substitution |
The data presented suggests that the 1,3-oxazole core, and specifically derivatives with substituents at the 4-position, can be a fruitful starting point for the development of new therapeutic agents. The aminomethyl group of this compound provides a key handle for further chemical modification to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.
Summary
This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be approached through established methodologies for oxazole ring formation. The broader class of 4-substituted oxazole derivatives has demonstrated significant potential across a range of therapeutic areas, including oncology and infectious diseases. Further investigation into the synthesis of novel derivatives of this compound and their subsequent biological evaluation is a promising avenue for the discovery of new drug candidates.
References
Spectroscopic Profile of 1,3-Oxazol-4-ylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,3-Oxazol-4-ylmethanamine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of experimental Nuclear Magnetic Resonance (NMR) data and predicted Infrared (IR) and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to facilitate the structural elucidation and verification of this and similar organic compounds.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The experimental ¹H and ¹³C NMR data for this compound is available from the Biological Magnetic Resonance Bank (BMRB) under the accession number bmse012630. The chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom Name | Chemical Shift (ppm) |
| H2 | 8.086 |
| H5 | 7.621 |
| H61 | 3.843 |
| H62 | 3.843 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom Name | Chemical Shift (ppm) |
| C2 | 151.71 |
| C4 | 139.38 |
| C5 | 128.52 |
| C6 | 36.25 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3120-3080 | C-H stretch | Oxazole ring |
| 2960-2850 | C-H stretch | Methylene group (-CH₂-) |
| ~1650 | N-H bend (scissoring) | Primary amine (-NH₂) |
| ~1590 | C=N stretch | Oxazole ring |
| ~1500 | C=C stretch | Oxazole ring |
| ~1100 | C-O stretch | Oxazole ring |
Mass Spectrometry (MS)
The predicted mass spectral data for this compound is presented in Table 4. The molecular weight of the compound (C₄H₆N₂O) is 98.10 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 98 | [M]⁺ (Molecular ion) |
| 81 | [M - NH₃]⁺ |
| 70 | [M - CH₂NH₂]⁺ |
| 69 | [M - HCN]⁺ |
| 54 | [M - CH₂NH₂ - O]⁺ |
| 42 | [C₂H₄N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Filter the solution into a clean 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (for GC-MS analysis). The sample is vaporized under high vacuum.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A generalized workflow for spectroscopic analysis of organic compounds.
1,3-Oxazol-4-ylmethanamine: A Technical Guide to its Predicted Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1,3-Oxazol-4-ylmethanamine
This compound belongs to the oxazole class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] The oxazole ring is an important scaffold in medicinal chemistry, found in numerous natural products and pharmacologically active compounds.[2] The presence of the aminomethyl group introduces a basic center, significantly influencing the molecule's physicochemical properties, such as its solubility in aqueous media. The overall profile of the molecule suggests a degree of polarity balanced by the heterocyclic aromatic ring.
Predicted Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. The presence of both a hydrogen-bond accepting oxazole ring and a basic primary amine suggests that this compound will exhibit pH-dependent aqueous solubility.
Predicted Characteristics:
-
Aqueous Solubility: Small amines are generally soluble in water due to their ability to form hydrogen bonds.[3] The primary amine group in this compound is expected to be protonated at physiological pH, forming a salt with enhanced aqueous solubility.[4] However, the overall solubility will be influenced by the lipophilicity of the oxazole ring.
-
Organic Solvent Solubility: Oxazole itself is miscible with alcohol and ether.[5] It is anticipated that this compound will be soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO, and less soluble in non-polar solvents like hexane.
-
pH-Dependent Solubility: Due to the basic nature of the primary amine, the aqueous solubility is expected to be significantly higher in acidic to neutral pH ranges where the amine is protonated. At higher pH values, the free base form will predominate, likely leading to decreased aqueous solubility.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Moderately Soluble | Primary amine is protonated, but offset by the organic scaffold. |
| 0.1 N HCl | Highly Soluble | Amine is fully protonated, forming a highly soluble salt. |
| 0.1 N NaOH | Sparingly Soluble | Exists as the less soluble free base. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| DMSO | Highly Soluble | Polar aprotic solvent, common for stock solutions. |
| Acetonitrile | Moderately Soluble | Polar aprotic solvent. |
| Dichloromethane | Sparingly Soluble | Less polar organic solvent. |
| Hexane | Insoluble | Non-polar solvent. |
Predicted Stability Profile
The stability of a pharmaceutical compound is crucial for its development, manufacturing, and storage.[6] The oxazole ring is generally thermally stable but can be susceptible to cleavage under strongly acidic or basic conditions, as well as by certain oxidizing agents.[7][8]
Predicted Stability Characteristics:
-
pH Stability: The oxazole ring is known to be susceptible to cleavage under strongly acidic or basic conditions.[7] Studies on related isoxazole rings have shown decomposition at basic pH, with the rate increasing with temperature.[9] Therefore, this compound is expected to be most stable in the neutral pH range.
-
Thermal Stability: Heterocyclic aromatic compounds like oxazole are generally thermally stable.[8] Significant degradation is not expected at typical storage temperatures.
-
Oxidative Stability: The oxazole ring can be cleaved by strong oxidizing agents.[7] The primary amine group can also be susceptible to oxidation.
-
Photostability: Compounds with aromatic systems can be susceptible to photodegradation. Photostability testing is recommended.
Table 2: Predicted Stability of this compound under Stress Conditions
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 N HCl, heat) | Moderate to Low | Hydrolytic cleavage of the oxazole ring. |
| Neutral (e.g., pH 7 buffer, heat) | High | Expected to be the most stable condition. |
| Basic (e.g., 0.1 N NaOH, heat) | Low | Base-catalyzed hydrolysis of the oxazole ring.[7][9] |
| Oxidative (e.g., H₂O₂, heat) | Low | Oxidative cleavage of the oxazole ring and/or amine oxidation.[7] |
| Photolytic (e.g., UV/Vis light) | Moderate | Potential for photodegradation due to the aromatic system. |
| Thermal (solid state) | High | Generally stable, but should be confirmed experimentally. |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.
Solubility Determination
This high-throughput method is useful in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11][12]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate. The final DMSO concentration should be kept low (e.g., <2%).[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[11]
-
Precipitation Measurement: Determine the extent of precipitation using nephelometry (light scattering) or by filtering the solutions and measuring the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[13]
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
This method determines the true equilibrium solubility of the solid compound and is considered the gold standard.[14]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14] Equilibrium is confirmed when consecutive measurements yield the same solubility value.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Solid-State Analysis: Analyze the remaining solid using techniques like XRPD to check for any polymorphic or solvate form changes.
Stability Assessment
Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[15][16][17]
Protocol:
-
Stress Conditions: Expose solutions of this compound (and the solid compound for thermal and photolytic stress) to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solution and solid at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solution and solid to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the degradants.
-
Mass Balance: Aim for 5-20% degradation to ensure that the degradation products are detectable without overly complex degradation profiles.[18]
This study determines the stability of the compound in solution under typical laboratory and storage conditions.[19]
Protocol:
-
Solution Preparation: Prepare solutions of this compound in relevant solvents (e.g., DMSO for stock solutions, aqueous buffers for assays).
-
Storage: Store the solutions at different temperatures (e.g., room temperature, 4°C, -20°C).
-
Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), analyze the solutions by HPLC to determine the remaining concentration of the parent compound.
This study evaluates the stability of the solid form of the compound.
Protocol:
-
Storage Conditions: Store the solid compound under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[20]
-
Time Points: Analyze the samples at specified time points (e.g., 0, 3, 6, 12 months).
-
Analysis: Perform a suite of tests including:
-
Appearance: Visual inspection for color or physical form changes.
-
Assay and Purity: HPLC to quantify the compound and detect impurities.
-
Water Content: Karl Fischer titration.
-
Solid-State Form: X-ray Powder Diffraction (XRPD) to monitor for polymorphic changes.
-
Mandatory Visualizations
Diagram 1: Physicochemical Characterization Workflow
Caption: Workflow for the physicochemical characterization of this compound.
Conclusion
While specific experimental data for this compound is currently lacking, a predictive analysis based on its structural motifs provides a valuable starting point for its development. The presence of a primary amine suggests favorable aqueous solubility, particularly at lower pH, while the oxazole ring indicates potential liabilities under harsh hydrolytic or oxidative conditions. The experimental protocols detailed in this guide provide a clear roadmap for the empirical determination of its solubility and stability profile. A thorough execution of these studies is essential to de-risk the progression of this compound as a potential drug candidate and to enable rational formulation and clinical development strategies.
References
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. ajrconline.org [ajrconline.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sgs.com [sgs.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. www3.paho.org [www3.paho.org]
The Oxazole Motif: A Historical and Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, stands as a cornerstone in the architecture of a vast array of biologically active molecules. From potent natural product antibiotics to blockbuster synthetic drugs, the oxazole motif has consistently demonstrated its versatility as a pharmacophore. This in-depth technical guide explores the rich history of oxazole-containing compounds, from their initial discoveries in nature and the laboratory to the sophisticated synthetic methodologies and our understanding of their mechanisms of action that drive modern drug development.
A Legacy of Discovery: From Natural Origins to Synthetic Innovation
The story of oxazole-containing compounds is a compelling narrative that intertwines the realms of natural product chemistry and synthetic organic chemistry. The inherent stability and diverse reactivity of the oxazole ring have made it a recurring theme in the evolution of potent therapeutic agents.
Early Encounters: Oxazoles in Nature's Arsenal
While the formal identification and characterization of oxazole-containing natural products accelerated in the mid-20th century, their existence in nature is ancient. Microorganisms, in their perpetual chemical warfare, have long been a prolific source of complex molecules featuring the oxazole scaffold.
One of the earliest and most notable examples is Pimprinine , an indole alkaloid first isolated in 1963 from the bacterium Streptomyces pimprina.[1][2] Its discovery marked a significant step in recognizing the prevalence of this heterocyclic system in microbial secondary metabolites.
Another pivotal discovery was Microcin B17 , a ribosomally synthesized and post-translationally modified peptide antibiotic produced by Escherichia coli.[3] Its structure, elucidated in the 1980s, revealed a fascinating backbone of oxazole and thiazole rings, showcasing nature's ingenious biosynthetic strategies for generating chemical diversity.[3]
These early discoveries paved the way for the isolation and characterization of a multitude of oxazole-containing natural products, many of which exhibit significant biological activities.
The Dawn of Synthesis: Pioneering Methods for Oxazole Construction
The ability to construct the oxazole ring in the laboratory was a critical breakthrough, enabling chemists to synthesize these natural products, explore their structure-activity relationships, and design novel analogs. Several classical methods laid the groundwork for modern oxazole synthesis.
The Fischer oxazole synthesis , developed by Emil Fischer in 1896, represents one of the earliest methods for the preparation of 2,5-disubstituted oxazoles.[4] This acid-catalyzed condensation of a cyanohydrin with an aldehyde provided a foundational approach to this important class of heterocycles.
Following this, the Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, offered a versatile route to 2,4,5-trisubstituted oxazoles through the cyclodehydration of 2-acylaminoketones. This method has remained a staple in organic synthesis for over a century.
A significant advancement in oxazole synthesis came with the development of the van Leusen reaction in 1972. This powerful method utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, providing a direct and efficient route to 5-substituted oxazoles.[5]
These seminal synthetic methodologies, and their subsequent refinements, have been instrumental in unlocking the therapeutic potential of oxazole-containing compounds.
Quantitative Bioactivity of Oxazole-Containing Compounds
The therapeutic relevance of oxazole-containing compounds is underscored by their potent and diverse biological activities. The following tables summarize key quantitative data for a selection of natural and synthetic oxazoles, highlighting their antimicrobial and anticancer properties.
Table 1: Antimicrobial Activity of Selected Oxazole-Containing Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 1d | E. coli ATCC 25922 | 28.1 | [6] |
| Compound 1d | C. albicans 128 | 14 | [6] |
| Compound 1e | S. epidermidis 756 | 56.2 | [6] |
| Compound 1e | E. coli ATCC 25922 | 28.1 | [6] |
| Compound 1e | C. albicans 128 | 14 | [6] |
| Compound 4a | S. epidermidis 756 | 56.2 | [6] |
| Compound 4a | B. subtilis ATCC 6683 | 56.2 | [6] |
| Compound 4a | C. albicans 128 | 14 | [6] |
| Compound 6i | C. albicans 128 | 14 | [6] |
| Compound 6j | C. albicans 128 | 14 | [6] |
| Oxadiazole 4a | Methicillin-Resistant S. aureus (MRSA) | 62 | [7] |
| Oxadiazole 4b | Methicillin-Resistant S. aureus (MRSA) | 62 | [7] |
| Oxadiazole 4c | Methicillin-Resistant S. aureus (MRSA) | 62 | [7] |
Table 2: Anticancer Activity of Selected Oxazole-Containing Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Mechercharmycin A | A549 (Human Lung Carcinoma) | 0.040 | [8] |
| Mechercharmycin A | Jurkat (Human T-cell Leukemia) | 0.046 | [8] |
| Neopeltolide | A-549 (Human Lung Carcinoma) | 0.0012 | [8] |
| Neopeltolide | NCI-ADR-RES (Multidrug-Resistant Ovarian Cancer) | 0.0051 | [8] |
| Neopeltolide | P388 (Murine Leukemia) | 0.00056 | [8] |
| Wewakazole B | H-460 (Human Non-Small Cell Lung Cancer) | 1.0 | [8] |
| Wewakazole B | MCF7 (Human Breast Adenocarcinoma) | 0.58 | [8] |
| Oxadiazole 33 | MCF-7 (Human Breast Adenocarcinoma) | 0.34 | [9] |
| Oxadiazole 42 | MCF-7 (Human Breast Adenocarcinoma) | 1.8 | [9] |
| Oxadiazole 42 | HeLa (Human Cervical Cancer) | 2.3 | [9] |
| Oxadiazole 42 | IMR32 (Human Neuroblastoma) | 3.2 | [9] |
| Oxazolomycin A | HL60 (Human Promyelocytic Leukemia) | Varies by analog | [10] |
Key Experimental Protocols in Oxazole Synthesis
The ability to reliably construct the oxazole ring is fundamental to the exploration of this important class of compounds. This section provides detailed methodologies for three cornerstone synthetic reactions.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from readily available starting materials.
Protocol:
-
Preparation of the Cyanohydrin: In a fume hood, to a stirred solution of the aldehyde (1.0 eq) in a suitable solvent such as diethyl ether, add a solution of sodium cyanide (1.1 eq) in water dropwise at 0 °C. Following the addition, slowly add a solution of sodium bisulfite (1.2 eq) in water. Stir the reaction mixture at room temperature for 2-4 hours. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.
-
Oxazole Formation: Dissolve the crude cyanohydrin (1.0 eq) and a different aldehyde (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution for 15-30 minutes. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The oxazole hydrochloride salt will precipitate from the solution.
-
Work-up and Purification: Collect the precipitate by filtration and wash with cold diethyl ether. To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base such as sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Robinson-Gabriel Synthesis
This method is a versatile approach for the synthesis of 2,4,5-trisubstituted oxazoles.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-acylaminoketone (1.0 eq) in a suitable cyclodehydrating agent. Common reagents include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.
-
Cyclodehydration: Heat the reaction mixture to the appropriate temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is neutral or slightly basic. Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude oxazole can be purified by flash column chromatography or recrystallization.
Van Leusen Oxazole Synthesis
The van Leusen reaction is a highly efficient method for the preparation of 5-substituted oxazoles.
Protocol:
-
Reaction Setup: To a stirred solution of an aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent (e.g., methanol, ethanol, or dimethoxyethane), add a base such as potassium carbonate or sodium hydride at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford the desired 5-substituted oxazole.
Signaling Pathways and Mechanisms of Action
The biological effects of oxazole-containing drugs are a direct consequence of their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several key oxazole-containing therapeutics.
Linezolid: Inhibition of Bacterial Protein Synthesis
Linezolid is an oxazolidinone antibiotic that is effective against a range of Gram-positive bacteria. Its unique mechanism of action involves the inhibition of the initiation of protein synthesis.
Caption: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Oxaprozin: Inhibition of the Cyclooxygenase Pathway
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.
Caption: Oxaprozin reduces inflammation by inhibiting COX enzymes and prostaglandin synthesis.
Aleglitazar: Dual PPARα/γ Agonism
Aleglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which are key regulators of lipid and glucose metabolism.
Caption: Aleglitazar improves lipid and glucose metabolism by activating both PPARα and PPARγ.
Conclusion
The journey of oxazole-containing compounds, from their discovery in nature's intricate chemical library to their de novo synthesis in the laboratory, exemplifies the power of chemical science to address critical needs in medicine. The historical milestones in their discovery and synthesis have provided a rich platform for the development of a diverse array of therapeutic agents. The continued exploration of novel oxazole-containing scaffolds, coupled with a deeper understanding of their mechanisms of action, promises to deliver the next generation of innovative medicines for a wide range of diseases. This guide serves as a testament to the enduring legacy and future potential of the oxazole motif in the ongoing quest for improved human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Pimprinine and Streptochlorin Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. auctoresonline.org [auctoresonline.org]
- 8. mdpi.com [mdpi.com]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Therapeutic Potential of 1,3-Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Preclinical Research and Future Directions
The 1,3-oxazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of 1,3-oxazole have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential therapeutic applications of 1,3-oxazole derivatives, with a primary focus on their anticancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative treatment modalities.
Anticancer Applications: Targeting Cellular Proliferation and Survival
Derivatives of the 1,3-oxazole core have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer cell lines, including those that have developed resistance to existing therapies.[1] The versatility of the oxazole ring allows for a multitude of chemical modifications, enabling the synthesis of compounds with diverse mechanisms of action.[1]
A significant area of investigation has been the development of 1,3-oxazole derivatives as inhibitors of tubulin polymerization. Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport.[2] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several studies have reported the synthesis and evaluation of 1,3-oxazole-based compounds that target the colchicine binding site on tubulin, leading to microtubule depolymerization and cell cycle arrest.[2][3]
Another promising avenue for the anticancer activity of oxazole derivatives is the induction of apoptosis through mitochondrial targeting. Certain 1,3-oxazol-4-ylphosphonium salts have been shown to selectively accumulate in the mitochondria of tumor cells, disrupting their function and triggering programmed cell death.[4] This targeted approach offers the potential for reduced toxicity to healthy cells compared to conventional chemotherapeutic agents.[4]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative 1,3-oxazole derivatives from various studies.
Table 1: Tubulin Polymerization Inhibitors
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 1,3-Oxazole Derivatives | Hep-2 | IC50 | 60.2 μM | [2] |
| 1,3-Oxazole Sulfonamides | Leukemia (average) | GI50 | 44.7 - 48.8 nM | [3] |
Table 2: Mitochondriotropic Anticancer Agents
| Compound Class | NCI-60 Cell Lines (average) | Activity Metric | Value | Reference |
| 1,3-Oxazol-4-ylphosphonium Salts | Average | GI50 | 0.3 - 1.1 μM | [4] |
| TGI | 1.2 - 2.5 μM | [4] | ||
| LC50 | 5 - 6 μM | [4] |
Key Signaling Pathways in Anticancer Activity
The anticancer effects of 1,3-oxazole derivatives are often mediated through the modulation of key cellular signaling pathways. The diagram below illustrates a simplified representation of the tubulin polymerization inhibition pathway.
Caption: Inhibition of tubulin polymerization by 1,3-oxazole derivatives.
Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. The 1,3-oxazole scaffold has been explored for the development of novel anti-inflammatory agents.[5][6] Some derivatives have demonstrated the ability to inhibit key inflammatory mediators.[5]
Experimental Evaluation of Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. The following table presents data from a study evaluating the anti-inflammatory effects of synthesized oxazole derivatives.
Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Time (hours) | % Inhibition of Edema | Reference |
| Derivative A | - | 4 | 35.38% | [5] |
| Derivative A1 | - | 4 | 28.67% | [5] |
| Indomethacin (Standard) | - | 4 | 45.86% | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of 1,3-oxazole derivatives.
General Synthesis of 1,3-Oxazole Derivatives
A common synthetic route to 1,3-oxazole derivatives involves the condensation of a ketone with urea in the presence of a catalyst, such as iodine.[5] Further modifications can be achieved through reactions such as treatment with substituted benzaldehydes or acylation with benzoyl chlorides to yield a variety of derivatives.[5]
References
- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. thepharmajournal.com [thepharmajournal.com]
The Emerging Role of 1,3-Oxazol-4-ylmethanamine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing one nitrogen and one oxygen atom, serves as a versatile building block in the design of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.[4][5] Among the various substituted oxazoles, 1,3-Oxazol-4-ylmethanamine stands out as a key intermediate, offering a reactive handle for the synthesis of diverse compound libraries with the potential for significant pharmacological activity. This technical guide explores the utility of this compound as a foundational element in drug discovery, detailing its synthetic applications, and the biological significance of the resulting molecular architectures.
The 1,3-Oxazole Core: A Privileged Scaffold
The 1,3-oxazole ring system is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets. Its planarity and aromaticity contribute to favorable binding characteristics with enzymes and receptors. The heteroatoms within the ring can participate in hydrogen bonding and other non-covalent interactions, crucial for molecular recognition and biological activity.[5] The oxazole moiety is found in several natural products and has been successfully incorporated into a number of approved drugs and clinical candidates.
Synthetic Utility of this compound
This compound hydrochloride is a commercially available and versatile building block for the synthesis of a variety of bioactive molecules. Its primary amine functionality serves as a key point for diversification, allowing for the introduction of a wide range of substituents through well-established chemical transformations.
A common and powerful method for modifying the primary amine of this compound is through N-acylation . This reaction allows for the formation of an amide bond, a critical linkage in many pharmaceutical compounds. The general scheme for N-acylation is depicted below.
Caption: General workflow for the N-acylation of (1,3-Oxazol-4-yl)methanamine.
Experimental Protocol: General Procedure for N-acylation of Amines
Materials:
-
(1,3-Oxazol-4-yl)methanamine (1 equivalent)
-
N-protected aminoacylbenzotriazole or arylylbenzotriazole (1 equivalent)
-
Water
-
Ethyl acetate
-
Aqueous Na2CO3 or 4N HCl
Procedure:
-
A mixture of (1,3-Oxazol-4-yl)methanamine and the N-acylating agent is subjected to microwave irradiation (20 W, 50 °C) in water (3 mL) for 15–20 minutes.
-
Alternatively, the reactants can be stirred at room temperature for 1–2 hours.
-
Upon completion of the reaction (monitored by TLC), the workup procedure depends on the nature of the product.
-
If the product precipitates, it is filtered and washed with water.
-
If the product is soluble, aqueous Na2CO3 or 4N HCl is added, and the mixture is extracted with ethyl acetate.
-
The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Biological Activities of 1,3-Oxazole Derivatives
Derivatives of the 1,3-oxazole scaffold have demonstrated a broad spectrum of pharmacological activities. The specific biological effect is largely dependent on the nature and position of the substituents on the oxazole ring.
| Biological Activity | Target Class/Mechanism of Action | Reference Example(s) |
| Anticancer | Kinase Inhibition (e.g., EGFR) | Quinazoline-based 1,3,4-oxadiazole derivatives have shown potent inhibition of EGFRL858R/T790M mutant.[4] |
| Antibacterial | Inhibition of essential bacterial enzymes | 1,3,4-Oxadiazole derivatives have been evaluated as potential peptide deformylase inhibitors.[7] |
| Antifungal | Disruption of fungal cell processes | Various 1,3,4-oxadiazole derivatives have shown activity against fungal strains like Aspergillus niger and Candida albicans.[1] |
| Anti-inflammatory | Enzyme Inhibition (e.g., COX) | Certain 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory activity.[8] |
| Antiviral | Inhibition of viral replication enzymes | The 1,3,4-oxadiazole moiety is present in the HIV integrase inhibitor Raltegravir.[3] |
| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors | Some 1,3,4-oxadiazole derivatives have shown anticonvulsant activity in preclinical models.[1] |
Note: The table provides examples from the broader class of oxazoles and their isomers, as specific data for derivatives of this compound is limited in the provided search results.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For oxazole-based compounds, the substituents at various positions of the ring play a key role in determining the biological activity.
Caption: Logical relationship in the SAR of (1,3-Oxazol-4-yl)methanamine derivatives.
For instance, in a series of 1,3,4-oxadiazolyl sulfide derivatives, the nature of the substituent on the phenyl ring significantly impacted the antioxidant activity.[9][10][11] Electron-donating groups were found to enhance the radical scavenging capabilities. This highlights the importance of systematic structural modifications to elucidate the SAR and guide the design of more potent compounds.
Application in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, particularly in oncology. The 1,3-oxazole scaffold has been utilized in the design of potent kinase inhibitors. The general structure of many kinase inhibitors consists of a hinge-binding motif, a linker, and a region that extends into the solvent-exposed area. This compound can be envisioned as a versatile component in such designs, where the oxazole ring can act as a linker or part of the hinge-binding region, and the methanamine group allows for the attachment of various functionalities to probe the solvent-exposed region.
Caption: Conceptual design of a kinase inhibitor using a 1,3-oxazole linker.
Conclusion
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent reactivity and the established biological significance of the 1,3-oxazole core make it an attractive starting point for the synthesis of novel drug candidates. While specific, publicly available data on compounds directly derived from this building block is currently limited, the extensive literature on related oxazole and oxadiazole derivatives strongly suggests its potential in the development of therapeutics for a wide range of diseases. Further exploration and publication of the pharmacological activities of derivatives of this compound are eagerly awaited by the drug discovery community.
References
- 1. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 1,3-Oxazol-4-ylmethanamine: A Methodological Overview
Disclaimer: As of late 2025, dedicated theoretical and computational studies on 1,3-Oxazol-4-ylmethanamine are not extensively available in publicly accessible scientific literature. This guide therefore presents a comprehensive methodological framework for how such a study would be conducted, providing researchers, scientists, and drug development professionals with a robust protocol for investigating this and similar small molecules. The quantitative data presented herein is illustrative and intended to exemplify the output of such computational analyses.
Introduction
This compound is a small heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the oxazole ring and the primary amine group, suggest the possibility of diverse chemical interactions, making it an interesting candidate for computational investigation. This guide outlines the standard theoretical and computational chemistry workflows used to elucidate the structural, electronic, and reactive properties of such molecules.
The methodologies described encompass quantum chemical calculations for geometry optimization and spectroscopic prediction, as well as molecular docking simulations to explore potential biological targets. The aim is to provide a foundational understanding of the molecule's intrinsic properties, which can guide further experimental work and application-oriented research.
Theoretical and Computational Methodologies
A typical computational investigation of a small organic molecule like this compound involves a multi-step process, starting from the basic molecular structure and progressing to more complex interaction studies.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used method for these types of investigations due to its favorable balance of accuracy and computational cost.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Preparation: The 3D structure of this compound is first sketched using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
DFT Calculation Setup: The optimized structure is then used as the input for a DFT calculation. A common choice of functional and basis set for such a molecule would be B3LYP with a 6-311++G(d,p) basis set. This level of theory is known to provide reliable geometric and electronic properties for a wide range of organic molecules.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase to find the global minimum on the potential energy surface. The convergence criteria are typically set to a high level to ensure a true minimum is located.
-
Vibrational Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule.
-
Data Analysis: The output files are analyzed to extract optimized geometric parameters (bond lengths, bond angles, dihedral angles), electronic properties (dipole moment, orbital energies), and vibrational modes.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking. This typically involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Target Receptor Selection: A protein target is selected based on a therapeutic hypothesis. For illustrative purposes, we might consider a kinase or a receptor where similar fragments have shown activity. The 3D structure of the target is obtained from the Protein Data Bank (PDB).
-
Receptor Preparation: The receptor structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is defined based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to dock the prepared ligand into the defined binding site of the receptor. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy (or docking score) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Predicted Molecular Properties (Illustrative Data)
The following tables summarize the kind of quantitative data that would be generated from the computational workflows described above.
Table 1: Predicted Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | O1-C2 | 1.365 |
| C2-N3 | 1.312 | |
| N3-C4 | 1.390 | |
| C4-C5 | 1.358 | |
| C5-O1 | 1.381 | |
| C4-C6 | 1.510 | |
| C6-N7 | 1.465 | |
| Bond Angles | C5-O1-C2 | 105.2 |
| O1-C2-N3 | 115.1 | |
| C2-N3-C4 | 103.5 | |
| N3-C4-C5 | 111.0 | |
| C4-C5-O1 | 105.2 | |
| N3-C4-C6 | 124.8 | |
| C5-C4-C6 | 124.2 | |
| C4-C6-N7 | 112.3 |
Table 2: Predicted Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p))
| Frequency (cm⁻¹) | Assignment |
| 3450, 3360 | N-H stretching (amine) |
| 3120 | C-H stretching (oxazole ring) |
| 2950, 2880 | C-H stretching (methylene) |
| 1620 | C=N stretching |
| 1580 | C=C stretching |
| 1450 | CH₂ scissoring |
| 1100 | C-O-C stretching |
Visualizations of Computational Workflows and Molecular Structure
Visual diagrams are essential for understanding the relationships between different stages of a computational study and for representing the molecule of interest.
Caption: A flowchart illustrating the typical computational chemistry workflow.
Caption: Numbered atomic structure of this compound.
Caption: A potential signaling pathway involving kinase inhibition.
Conclusion
While specific experimental and computational data for this compound is sparse in current literature, this guide provides a comprehensive and actionable framework for its theoretical investigation. The outlined protocols for quantum chemical calculations and molecular docking are standard in the field and can yield valuable insights into the molecule's properties and potential biological activities. The illustrative data and visualizations serve as a template for what researchers can expect to generate. It is hoped that this guide will stimulate further computational and experimental studies on this promising chemical entity.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Oxazol-4-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxazol-4-ylmethanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is a prominent feature in a wide array of biologically active natural products and synthetic compounds. Its derivatives are known to exhibit diverse pharmacological properties, making them valuable motifs in the design of novel therapeutic agents. The presence of a primary amine on the methylene spacer at the 4-position provides a crucial handle for further chemical modifications, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. These modifications can include amide bond formation, alkylation, and arylation, allowing for the exploration of chemical space around the core oxazole structure.
This document provides detailed synthetic protocols for the preparation of this compound, starting from commercially available or readily accessible precursors. Two primary synthetic routes are presented, offering flexibility based on available reagents and equipment.
Overview of Synthetic Pathways
Two viable synthetic routes for the preparation of this compound have been devised based on established organic chemistry principles.
-
Route A initiates with the commercially available ethyl oxazole-4-carboxylate. This route involves a two-step sequence of amidation followed by reduction.
-
Route B also starts from ethyl oxazole-4-carboxylate, which is first reduced to the corresponding aldehyde, 4-formyloxazole. This intermediate then undergoes a direct reductive amination to yield the target primary amine. Route B is often preferred due to its typically milder conditions and potentially higher overall yield.
Caption: Overview of two synthetic routes to this compound.
Experimental Protocols
Route B (Preferred): Synthesis via Reductive Amination
This two-step route involves the initial reduction of an ester to an aldehyde, followed by reductive amination.
Step 1: Synthesis of 4-Formyloxazole from Ethyl Oxazole-4-carboxylate
This protocol is adapted from procedures involving the partial reduction of esters to aldehydes using Diisobutylaluminium hydride (DIBAL-H).[1]
Materials:
-
Ethyl oxazole-4-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes
-
Methanol (MeOH)
-
Rochelle's salt (potassium sodium tartrate) solution, saturated aqueous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (approx. 2 mL per gram of starting material) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-formyloxazole.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to obtain pure 4-formyloxazole.
Step 2: Synthesis of this compound from 4-Formyloxazole
This protocol employs a standard reductive amination procedure.[2][3]
Materials:
-
4-Formyloxazole
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH), anhydrous
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 4-formyloxazole (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask.
-
Add ammonium acetate (7-10 eq) to the solution and stir at room temperature for 30-60 minutes to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol. Caution: NaBH₃CN is highly toxic. Handle with appropriate safety precautions.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl to decompose any remaining reducing agent (perform in a well-ventilated fume hood).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the remaining aqueous solution to pH >12 with 2 M NaOH.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
Route A (Alternative): Synthesis via Amide Reduction
Step 1: Synthesis of Oxazole-4-carboxamide from Ethyl Oxazole-4-carboxylate
Procedure:
-
Charge a pressure vessel with ethyl oxazole-4-carboxylate (1.0 eq) and a 7 N solution of ammonia in methanol (10-20 eq).
-
Seal the vessel and heat to 80-100 °C for 12-24 hours.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid is typically of high purity and can often be used in the next step without further purification. If needed, recrystallize from ethanol or an ethanol/ether mixture.
Step 2: Synthesis of this compound from Oxazole-4-carboxamide
Procedure:
-
Suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen). Caution: LiAlH₄ reacts violently with water.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add solid oxazole-4-carboxamide (1.0 eq) portion-wise to the LiAlH₄ suspension, controlling the rate of addition to manage the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation under reduced pressure to yield pure this compound.
Data Summary
The following table summarizes the key parameters for the proposed synthetic routes. Yields are estimates based on typical values for these reaction types.
| Route | Step | Starting Material | Key Reagents | Typical Conditions | Product | Estimated Yield |
| B | 1 | Ethyl Oxazole-4-carboxylate | DIBAL-H, DCM | -78 °C, 3h | 4-Formyloxazole | 60-75% |
| B | 2 | 4-Formyloxazole | NH₄OAc, NaBH₃CN, MeOH | Room Temp, 12-24h | This compound | 65-85% |
| A | 1 | Ethyl Oxazole-4-carboxylate | NH₃ in MeOH | 80-100 °C, 12-24h | Oxazole-4-carboxamide | 85-95% |
| A | 2 | Oxazole-4-carboxamide | LiAlH₄, THF | Reflux, 4-8h | This compound | 70-85% |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the preferred synthesis and purification of this compound (Route B).
Caption: Workflow for the synthesis of this compound via Route B.
References
Application Notes and Protocols for the Derivatization of 1,3-Oxazol-4-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical derivatization of 1,3-Oxazol-4-ylmethanamine, a versatile building block in medicinal chemistry. The following protocols for N-acylation, N-alkylation, reductive amination, and sulfonylation are presented to facilitate the synthesis of diverse compound libraries for drug discovery and development.
N-Acylation of this compound
N-acylation is a fundamental transformation for the introduction of an amide functionality, which is a common motif in pharmaceuticals. This can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids.
Protocol 1.1: Acylation using Acid Chlorides
This protocol describes a general procedure for the N-acylation of this compound with an acid chloride in the presence of a base.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 equiv.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.
Quantitative Data Summary (Illustrative)
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | TEA | DCM | 4 | 92 |
| 2 | Acetyl chloride | DIPEA | THF | 2 | 95 |
| 3 | Cyclopropanecarbonyl chloride | TEA | DCM | 6 | 88 |
Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
N-Alkylation of this compound
N-alkylation introduces alkyl substituents on the nitrogen atom, a common strategy to modulate the physicochemical properties of a molecule. This can be performed using alkyl halides or other alkylating agents in the presence of a suitable base.
Protocol 2.1: Alkylation using Alkyl Halides
This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide.
Experimental Protocol:
-
To a suspension of a base, such as sodium hydride (NaH) (1.2 equiv., 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) (2.0 equiv.), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) (0.2 M), add this compound (1.0 equiv.) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours, monitoring by TLC.
-
After completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
Quantitative Data Summary (Illustrative)
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | ACN | 60 | 12 | 85 |
| 2 | Benzyl bromide | NaH | DMF | RT | 8 | 90 |
| 3 | Ethyl bromoacetate | K₂CO₃ | DMF | 50 | 6 | 78 |
Workflow for N-Alkylation
Application Notes & Protocols: 1,3-Oxazol-4-ylmethanamine in Heterocyclic Synthesis
Herein, we explore the utility of 1,3-oxazol-4-ylmethanamine and related 4-substituted oxazole building blocks in the synthesis of novel heterocyclic compounds, particularly focusing on their application in the development of kinase inhibitors for oncology. The oxazole moiety is a key pharmacophore found in numerous biologically active compounds and approved drugs.[1] Its incorporation into larger, fused heterocyclic systems like oxazolo[5,4-d]pyrimidines has yielded potent modulators of critical cellular pathways.[2]
Oxazolo[5,4-d]pyrimidines are structurally analogous to purines, allowing them to function as effective inhibitors of enzymes such as kinases by competing with ATP at the binding site.[2][3] Derivatives of this scaffold have shown promise as adenosine receptor antagonists, inhibitors of receptor tyrosine kinases (such as VEGFR-2), and adenosine kinase inhibitors.[3][4]
Application Note 1: Synthesis of Oxazolo[5,4-d]pyrimidine Core for Kinase Inhibition
This note describes the synthesis of a 7-substituted oxazolo[5,4-d]pyrimidine scaffold, a key intermediate for developing kinase inhibitors. The strategy involves the construction of the pyrimidine ring onto a pre-functionalized oxazole core. While starting directly from this compound is one possible route, a common and versatile approach begins with ethyl 5-aminooxazole-4-carboxylate, which contains the necessary functionalities for cyclization.
The primary amine of the oxazole intermediate is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine. This activated intermediate is then cyclized with a primary amine (R-NH2) to furnish the 7-substituted oxazolo[5,4-d]pyrimidin-5(6H)-one core. This scaffold is a crucial starting point for further functionalization to create libraries of potential kinase inhibitors.
Experimental Workflow: Synthesis of Oxazolo[5,4-d]pyrimidine Scaffold
Below is a generalized workflow for the synthesis described.
Caption: Synthetic workflow for the two-step synthesis of the oxazolo[5,4-d]pyrimidine core.
Protocol 1: Synthesis of 7-alkylamino-2-isoxazolyl-oxazolo[5,4-d]pyrimidines
This protocol is adapted from methodologies described for the synthesis of biologically active oxazolo[5,4-d]pyrimidine derivatives.[3][4] It outlines the construction of the fused pyrimidine ring from a 4-cyano-5-aminooxazole precursor, followed by substitution at the 7-position.
Materials:
-
5-amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile
-
Triethyl orthoformate
-
Acetic anhydride
-
Phosphorus oxychloride (POCl₃)
-
Appropriate aliphatic amine (e.g., pentylamine)
-
Dichloromethane (DCM)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the Oxazolo[5,4-d]pyrimidine Core
-
A mixture of 5-amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile (1.0 eq), triethyl orthoformate (5.0 eq), and acetic anhydride (5.0 eq) is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to yield the intermediate 7-hydroxy-oxazolo[5,4-d]pyrimidine derivative.
-
-
Step 2: Chlorination of the Pyrimidine Ring
-
The dried intermediate from Step 1 (1.0 eq) is suspended in phosphorus oxychloride (POCl₃) (10.0 eq).
-
The mixture is heated at reflux for 3-5 hours until the reaction is complete (monitored by TLC).
-
Excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting solid is filtered, washed with cold water, and dried to afford the 7-chloro-oxazolo[5,4-d]pyrimidine derivative.
-
-
Step 3: Nucleophilic Substitution with Primary Amine
-
The 7-chloro derivative (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM).
-
The desired primary amine (e.g., pentylamine) (1.2 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 12-18 hours.
-
The reaction mixture is washed with saturated aqueous NaHCO₃ solution and then with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the final 7-amino-oxazolo[5,4-d]pyrimidine compound.
-
Application Note 2: Biological Activity as VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[4] Novel oxazolo[5,4-d]pyrimidine derivatives have been designed and synthesized as potential inhibitors of VEGFR-2.[4] The fused heterocyclic system acts as a scaffold that can present various substituents in a spatially optimized manner to interact with the ATP-binding pocket of the kinase.
VEGFR-2 Signaling Pathway and Inhibition
The diagram below illustrates a simplified VEGFR-2 signaling pathway and the point of inhibition by the synthesized compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by an oxazolo[5,4-d]pyrimidine derivative.
Quantitative Data: In Vitro Cytotoxicity
Newly synthesized oxazolo[5,4-d]pyrimidine derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines.[4] The results are often presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | R Group (at position 7) | A549 (Lung) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | LoVo (Colon) IC₅₀ (µM) |
| 3a | Propylamino | >100 | 89.4 ± 3.1 | >100 |
| 3b | Butylamino | 45.2 ± 2.5 | 31.7 ± 1.9 | 65.1 ± 2.8 |
| 3c | Pentylamino | 21.9 ± 1.8 | 15.3 ± 1.1 | 28.4 ± 1.5 |
| 3d | Hexylamino | 18.7 ± 1.3 | 12.8 ± 0.9 | 22.5 ± 1.2 |
| Cisplatin | (Reference Drug) | 3.1 ± 0.2 | 5.8 ± 0.4 | 4.5 ± 0.3 |
| Data is representative and compiled for illustrative purposes based on trends observed in the literature.[4] |
The data indicate that increasing the length of the aliphatic amino chain at the C(7) position of the oxazolo[5,4-d]pyrimidine core generally enhances cytotoxic activity against the tested cancer cell lines.[4] This structure-activity relationship (SAR) is crucial for guiding further optimization of lead compounds.
References
Application of 1,3-Oxazol-4-ylmethanamine Scaffolds in Drug Discovery Screening
Application Note & Protocols
Introduction
The 1,3-oxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisosteric replacement for other functional groups.[1] While specific biological activity data for 1,3-Oxazol-4-ylmethanamine is not extensively documented in publicly available literature, its structural motif is a key feature in a wide array of biologically active compounds. This document provides an overview of the application of the broader class of 1,3-oxazole derivatives in drug discovery screening, with a focus on methodologies and data relevant to compounds bearing substitution at the 4-position. The protocols and data presented herein are based on studies of structurally related 1,3-oxazole derivatives and serve as a guide for researchers and scientists in the screening of new chemical entities containing the this compound core.
The oxazole scaffold is a component of numerous natural products with potent biological activity and is present in several approved drugs and clinical candidates for treating a range of diseases, including cancer, viral infections, and bacterial infections.[2] Derivatives of 1,3-oxazole have demonstrated a variety of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][3]
Key Application Areas in Drug Discovery
Oncology
Substituted 1,3-oxazoles have shown significant promise as anticancer agents. Their mechanisms of action often involve the disruption of critical cellular processes in cancer cells, such as cell division and signaling pathways.
A notable mechanism is the inhibition of tubulin polymerization.[2] Tubulin is a key component of microtubules, which are essential for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis (programmed cell death).
Quantitative Data Summary: Anticancer Activity of 1,3-Oxazole Derivatives
| Compound Class | Cancer Cell Line Panel | Activity Metric | Potency Range | Reference |
| 1,3-Oxazole Sulfonamides | NCI-60 Human Tumor Cell Lines | GI₅₀ | Low micromolar to nanomolar | [2] |
| 1,3-Oxazole Sulfonamides | Leukemia Cell Lines | Mean GI₅₀ | 44.7 nM to 48.8 nM | [2] |
Antiviral Research
The 1,3-oxazole moiety has been identified as a valuable scaffold for the development of antiviral agents. Screening of compound libraries containing this heterocycle has led to the identification of hits against various viruses, including coronaviruses.
For instance, a series of oxazole-4-carboxamide derivatives were screened for their activity against Human Coronavirus NL63 (HCoV-NL63). Several of these compounds demonstrated inhibitory effects at non-cytotoxic concentrations.[4]
Quantitative Data Summary: Anti-Coronavirus Activity of Oxazole-4-Carboxamide Derivatives
| Compound ID | Antiviral Activity (EC₅₀, µM) vs. HCoV-NL63 | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Reference |
| KB-2738 | 9.26 | >50 | >5.4 | [4] |
| KB-2742 | 2.34 | 11.98 | 5.12 | [4] |
| KB-2767 | 5.17 | 14.68 | 2.84 | [4] |
| KB-2768 | 4.96 | 21.01 | 4.24 | [4] |
Antibacterial Drug Discovery
The oxazole ring is a key structural component in some antibacterial agents. These compounds can target essential bacterial processes, such as cell division. For example, some oxazole derivatives have been found to inhibit FtsZ, a protein that is crucial for bacterial cytokinesis.
Experimental Protocols
Protocol 1: In Vitro Anticancer Screening via MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Materials:
-
Cancer cell lines (e.g., from NCI-60 panel)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the medium from the wells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.
-
Determine the GI₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Screening Assay
This protocol describes a general method for evaluating the antiviral activity of compounds against a specific virus, such as HCoV-NL63.[4]
Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.
Materials:
-
Host cell line (e.g., LLC-MK2 for HCoV-NL63)
-
Virus stock (e.g., HCoV-NL63)
-
Infection medium (low-serum or serum-free medium)
-
Test compound stock solution
-
96-well plates
-
Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or microplate reader
Procedure:
-
Cytotoxicity Assay (CC₅₀):
-
Seed host cells in a 96-well plate and incubate for 24 hours.
-
Add serial dilutions of the test compound and incubate for the duration of the antiviral assay (e.g., 72 hours).
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the CC₅₀ value from the dose-response curve.
-
-
Antiviral Assay (EC₅₀):
-
Seed host cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with serial dilutions of the test compound for a short period (e.g., 1 hour).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates until the virus-only control shows significant cytopathic effect (CPE).
-
Measure cell viability, which will be inversely proportional to viral replication.
-
Calculate the EC₅₀ value, which is the compound concentration that protects 50% of the cells from virus-induced death.
-
-
Selectivity Index (SI) Calculation:
-
Calculate the SI by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.
-
Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.
Experimental Workflow: High-Throughput Screening
Caption: General workflow for drug discovery screening.
Conclusion
The 1,3-oxazole scaffold is a versatile and valuable starting point for the design of novel therapeutic agents. While direct data on this compound is limited, the extensive research on related derivatives provides a strong rationale for its inclusion in drug discovery screening campaigns. The protocols and data summarized in this document offer a framework for evaluating compounds containing this promising chemical moiety against a variety of disease targets, particularly in the fields of oncology, virology, and bacteriology. Further synthesis and screening of libraries based on the this compound core are warranted to explore its full therapeutic potential.
References
Step-by-Step Guide to the Robinson-Gabriel Synthesis of Oxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Robinson-Gabriel synthesis is a classic and versatile method for the preparation of oxazoles, a class of five-membered aromatic heterocycles prevalent in numerous natural products and pharmacologically active compounds. This reaction involves the intramolecular cyclodehydration of α-acylamino ketones to form the corresponding oxazole ring. This guide provides detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of this important transformation in a research and development setting.
Reaction Principle and Mechanism
The Robinson-Gabriel synthesis proceeds via the acid-catalyzed cyclization of a 2-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring. The reaction was independently discovered by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[1]
The generally accepted mechanism involves the following key steps:
-
Protonation of the Ketone: The reaction is initiated by the protonation of the ketone carbonyl group by a strong acid, which activates it towards nucleophilic attack.
-
Intramolecular Cyclization: The lone pair of electrons on the amide oxygen attacks the activated carbonyl carbon, leading to the formation of a five-membered cyclichemiaminal intermediate (an oxazoline derivative).
-
Dehydration: Under the acidic conditions, the hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of the aromatic oxazole ring.
Data Presentation: Dehydrating Agents and Reaction Conditions
The choice of the dehydrating agent is crucial for the success of the Robinson-Gabriel synthesis and depends on the sensitivity of the substrate. A variety of reagents have been employed, ranging from strong protic acids to milder modern reagents.[2][3]
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield | Reference |
| Concentrated Sulfuric Acid (H₂SO₄) | Acetic anhydride, 90-100°C, 1-4 h | Readily available, inexpensive | Harsh conditions, potential for charring and side reactions with sensitive substrates | 72% (for a specific Ugi-adduct) | [4] |
| Phosphorus Pentoxide (P₂O₅) | High temperature (often neat or in a high-boiling solvent) | Strong dehydrating agent | Harsh conditions, difficult to handle | Variable | [2] |
| Phosphoryl Chloride (POCl₃) | Pyridine or DMF, elevated temperatures | Effective for many substrates | Can lead to chlorinated byproducts, harsh | Variable | [2] |
| Polyphosphoric Acid (PPA) | Neat, 100-160°C | Often gives good yields | High viscosity, difficult to stir and work-up | Good | |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvents (e.g., THF, dioxane), RT to reflux | Mild conditions, suitable for solid-phase synthesis | Expensive | Good | [5][6] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, then CH₃CN, RT | Very mild, high functional group tolerance | Two-step process, expensive reagents | Good | [2] |
Experimental Protocols
Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol is a traditional and effective method for the synthesis of robust oxazole derivatives.
Materials:
-
2-Acylamino ketone (1.0 eq)
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-acylamino ketone in acetic anhydride (approximately 5-10 mL per gram of substrate) in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 90-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired oxazole.
Protocol 2: Mild Synthesis using Trifluoroacetic Anhydride (TFAA)
This method is suitable for substrates that are sensitive to strong acids and high temperatures.
Materials:
-
2-Acylamino ketone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) or dioxane
-
Trifluoroacetic anhydride (TFAA) (1.5-2.0 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-acylamino ketone in anhydrous THF or dioxane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add trifluoroacetic anhydride dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently reflux until the starting material is consumed, as monitored by TLC.
-
Cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure oxazole.
Protocol 3: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis
This efficient one-pot procedure allows for the synthesis of 2,4,5-trisubstituted oxazoles from oxazol-5-ones and aromatic compounds.
Materials:
-
Oxazol-5-one (1.0 eq)
-
Anhydrous benzene or toluene (solvent and reactant) or 1,2-dichloroethane (solvent) and an aromatic substrate (1.0 eq)
-
Aluminum chloride (AlCl₃) (3.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (10.0 eq)
-
Ice-water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of aluminum chloride in anhydrous benzene or toluene at 0°C, add the oxazol-5-one dropwise.
-
Stir the solution at 0°C for 30 minutes and then at room temperature overnight.
-
Cool the reaction mixture to 0°C and slowly add trifluoromethanesulfonic acid.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).
-
Carefully pour the reaction mixture into ice-water and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction mechanism of the Robinson-Gabriel synthesis.
Caption: General experimental workflow for the Robinson-Gabriel synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Van Leusen Reaction for the Preparation of Substituted Oxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Van Leusen reaction is a powerful and versatile synthetic method for the preparation of oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] This reaction typically involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldehyde, leading to the formation of a 5-substituted oxazole.[1][3][4] Modifications to this protocol allow for the synthesis of 4,5-disubstituted oxazoles, further expanding its utility in the generation of diverse molecular scaffolds for drug discovery and development.[1][4][5]
This document provides detailed application notes, experimental protocols, and data for the synthesis of substituted oxazoles via the Van Leusen reaction, including a one-pot synthesis in ionic liquids and a microwave-assisted method.
Reaction Principle and Mechanism
The Van Leusen oxazole synthesis is a two-step [3+2] cycloaddition reaction.[1][4] The reaction is initiated by the deprotonation of TosMIC by a base to form a tosyl-stabilized carbanion. This anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline intermediate. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[1][3][4]
// Reactants TosMIC [label="TosMIC"]; Aldehyde [label="R-CHO"]; Base [label="Base"];
// Intermediates TosMIC_anion [label="TosMIC Anion"]; Adduct [label="Aldehyde Adduct"]; Oxazoline [label="Oxazoline Intermediate"]; Oxazole [label="5-Substituted Oxazole"];
// Nodes for reaction steps Deprotonation [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Deprotonation"]; Nucleophilic_Attack [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Nucleophilic Attack"]; Cyclization [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Cyclization"]; Elimination [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Elimination"];
// Edges TosMIC -> Deprotonation [arrowhead=none]; Base -> Deprotonation; Deprotonation -> TosMIC_anion; TosMIC_anion -> Nucleophilic_Attack; Aldehyde -> Nucleophilic_Attack; Nucleophilic_Attack -> Adduct; Adduct -> Cyclization; Cyclization -> Oxazoline; Oxazoline -> Elimination; Elimination -> Oxazole; } } Caption: General mechanism of the Van Leusen oxazole synthesis.
Data Presentation: Synthesis of Substituted Oxazoles
The following tables summarize the reaction conditions and yields for the synthesis of various substituted oxazoles using the Van Leusen reaction.
Table 1: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquid ([bmim]Br) [1][4][6]
| Entry | Aliphatic Halide (R¹) | Aldehyde (R²) | Product | Yield (%) |
| 1 | Benzyl bromide | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 92 |
| 2 | Benzyl bromide | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 95 |
| 3 | Benzyl bromide | 4-Methylbenzaldehyde | 4-Benzyl-5-(4-methylphenyl)oxazole | 90 |
| 4 | Benzyl bromide | 2-Naphthaldehyde | 4-Benzyl-5-(2-naphthyl)oxazole | 88 |
| 5 | Ethyl bromoacetate | Benzaldehyde | Ethyl 5-phenyl-4-oxazoleacetate | 85 |
| 6 | Ethyl bromoacetate | 4-Chlorobenzaldehyde | Ethyl 5-(4-chlorophenyl)-4-oxazoleacetate | 88 |
Table 2: Microwave-Assisted Synthesis of 5-Aryl-1,3-oxazoles [1][4]
| Entry | Aldehyde | Time (min) | Product | Yield (%) |
| 1 | Benzaldehyde | 10 | 5-Phenyloxazole | 85 |
| 2 | 4-Chlorobenzaldehyde | 10 | 5-(4-Chlorophenyl)oxazole | 88 |
| 3 | 4-Methylbenzaldehyde | 15 | 5-(4-Methylphenyl)oxazole | 82 |
| 4 | 4-Methoxybenzaldehyde | 15 | 5-(4-Methoxyphenyl)oxazole | 80 |
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted Oxazoles
This protocol is a general procedure for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
Procedure:
-
To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.
Protocol 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquid
This method provides an efficient and environmentally friendly route to 4,5-disubstituted oxazoles.[1][4][6]
Materials:
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2.5 mL)
-
Aliphatic halide (1.5 mmol)
-
Aldehyde (1.2 mmol)
Procedure:
-
To a mixture of TosMIC and K₂CO₃ in [bmim]Br, add the aliphatic halide.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the consumption of TosMIC by TLC.
-
Add the aldehyde to the reaction mixture.
-
Continue stirring at room temperature for approximately 10 hours.
-
Upon completion, pour the reaction mixture into water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
// Steps Start [label="Combine TosMIC, K₂CO₃, and [bmim]Br"]; Add_Halide [label="Add Aliphatic Halide"]; Stir1 [label="Stir at RT for 12h"]; Add_Aldehyde [label="Add Aldehyde"]; Stir2 [label="Stir at RT for 10h"]; Workup [label="Aqueous Workup and Extraction"]; Purification [label="Column Chromatography"]; Product [label="4,5-Disubstituted Oxazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Add_Halide; Add_Halide -> Stir1; Stir1 -> Add_Aldehyde; Add_Aldehyde -> Stir2; Stir2 -> Workup; Workup -> Purification; Purification -> Product; } } Caption: Workflow for the one-pot synthesis of 4,5-disubstituted oxazoles.
Protocol 3: Microwave-Assisted Synthesis of 5-Aryl-1,3-oxazoles
This protocol utilizes microwave irradiation to accelerate the reaction, leading to shorter reaction times.[1][4]
Materials:
-
Aldehyde (3 mmol)
-
Tosylmethyl isocyanide (TosMIC) (3 mmol)
-
Potassium phosphate (K₃PO₄) (3 mmol)
-
Isopropanol (IPA)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine the aldehyde, TosMIC, and K₃PO₄ in isopropanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60 °C with a power of 280 W for the time specified in Table 2.
-
After cooling, work up the reaction mixture by standard procedures (e.g., extraction and purification) to isolate the 5-aryl-1,3-oxazole.
// Steps Start [label="Combine Aldehyde, TosMIC, and K₃PO₄ in IPA"]; Seal [label="Seal vial"]; Irradiate [label="Microwave Irradiation (60 °C, 280 W)"]; Cool [label="Cool to RT"]; Workup [label="Workup and Purification"]; Product [label="5-Aryl-1,3-oxazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Seal; Seal -> Irradiate; Irradiate -> Cool; Cool -> Workup; Workup -> Product; } } Caption: Workflow for the microwave-assisted synthesis of 5-aryl-1,3-oxazoles.
Conclusion
The Van Leusen reaction is a highly effective and adaptable method for the synthesis of substituted oxazoles. The protocols described herein offer versatile approaches for accessing 5-substituted and 4,5-disubstituted oxazoles, which are valuable scaffolds in drug discovery and medicinal chemistry. The one-pot synthesis in ionic liquids provides an environmentally benign option, while the microwave-assisted protocol allows for rapid synthesis. The choice of method can be tailored to the specific synthetic requirements, including scale, desired substitution pattern, and available equipment. These detailed notes and protocols serve as a valuable resource for researchers applying the Van Leusen reaction in their synthetic endeavors.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1,3-Oxazol-4-ylmethanamine in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxazole motif is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of small molecule inhibitors targeting a variety of enzymes. While a broad range of substituted oxazoles have been explored, this document focuses on the application of the 1,3-Oxazol-4-ylmethanamine core structure in the development of enzyme inhibitors.
Recent patent literature indicates that this specific scaffold serves as a valuable building block in the synthesis of inhibitors for several important enzyme classes, including Fibroblast Growth Factor Receptors (FGFRs) and Histone Deacetylases (HDACs). However, it is important to note that while the utility of this moiety in generating inhibitor libraries is documented in patents, specific quantitative data (e.g., IC50 values) for individual compounds featuring the this compound core are not widely available in the public domain.
These application notes provide an overview of the enzyme targets, relevant signaling pathways, and representative experimental protocols for researchers interested in exploring the potential of this compound derivatives as enzyme inhibitors.
Enzyme Targets and Therapeutic Areas
Derivatives of this compound have been investigated as inhibitors for the following enzyme families, with potential applications in various therapeutic areas:
| Enzyme Family | Specific Targets | Therapeutic Area |
| Fibroblast Growth Factor Receptors (FGFR) | FGFR1, FGFR2, FGFR3, FGFR4 | Oncology |
| Histone Deacetylases (HDAC) | Class I, II, and IV HDACs | Oncology, Inflammatory Diseases |
| Stearoyl-CoA Desaturase (SCD) | SCD1 | Metabolic Diseases |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | NAMPT | Oncology, Inflammatory Diseases |
This table is illustrative and based on patent literature. Specific inhibitory activities for this compound derivatives are not publicly detailed.
Signaling Pathways
1. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades critical for cell proliferation, survival, and differentiation.[1][2] Dysregulation of the FGFR pathway is a key driver in many cancers.[3] Inhibitors targeting FGFR can block these aberrant signals.
2. Histone Deacetylase (HDAC) Signaling and Function
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In cancer, HDACs are often overexpressed, silencing tumor suppressor genes.[5] HDAC inhibitors promote histone acetylation, leading to the re-expression of these genes and subsequent cell cycle arrest and apoptosis.[6]
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of compounds against FGFR and HDAC enzymes. These are general procedures and may require optimization for specific derivatives of this compound.
Protocol 1: In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of test compounds for the FGFR kinase domain.[7]
Materials:
-
Recombinant human FGFR1 kinase domain
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (solubilized in DMSO)
-
384-well, low-volume, black microplate
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: To a 384-well plate, add 5 µL of the diluted test compound solutions. Include wells with DMSO only as a negative control.
-
Kinase/Antibody Mixture: Prepare a solution containing the FGFR kinase and the Eu-labeled antibody in assay buffer at 3x the final desired concentration. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer at 3x the final desired concentration. Add 5 µL of this solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds on HDAC enzymes using a fluorogenic substrate.[8][9]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin)
-
Stop Solution (e.g., Trichostatin A)
-
Test compounds (solubilized in DMSO)
-
96-well, black, flat-bottom microplate
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. Dilute the recombinant HDAC enzyme to the desired concentration in assay buffer.
-
Reaction Setup: In a 96-well black microplate, add in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.
-
Stop and Develop: Add the Developer solution containing a stop solution to each well to terminate the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel enzyme inhibitors. While detailed structure-activity relationship data for this specific moiety is not yet prevalent in peer-reviewed literature, its appearance in recent patents suggests active investigation in industrial drug discovery programs. The provided application notes and protocols offer a foundational framework for researchers to synthesize and evaluate their own series of this compound derivatives against key enzyme targets in oncology and other diseases. Further research into this area is warranted to fully elucidate the potential of this chemical scaffold in the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,3-Oxazol-4-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 1,3-Oxazol-4-ylmethanamine in research and development settings. The following methods have been developed to ensure high sensitivity, specificity, and reliability, crucial for drug development processes.
Overview
This compound is a heterocyclic amine containing an oxazole ring, a scaffold of interest in medicinal chemistry due to its presence in various biologically active compounds.[1] Accurate quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound Hydrochloride
A summary of the key physicochemical properties of the hydrochloride salt of this compound is presented in Table 1. These properties are fundamental for the development of analytical methods.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | (1,3-Oxazol-4-yl)methanamine hydrochloride | - |
| CAS Number | 1072806-60-0 | [2] |
| Molecular Formula | C₄H₆N₂O·HCl | [2][3] |
| Molecular Weight | 134.57 g/mol | [2][3] |
| Appearance | Grey solid | [2] |
| Purity | ≥ 96% (Assay) | [2] |
| Storage Conditions | 0-8 °C | [2] |
| Predicted Density | 1.148±0.06 g/cm³ | [4] |
| Predicted XLogP3 | 0.83360 | [4] |
Application Note 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not the primary requirement.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound hydrochloride reference standard
2. Chromatographic Conditions The recommended HPLC conditions are summarized in Table 2.
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated at 210 nm (requires determination) |
| Run Time | 15 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range.
4. Method Validation The method should be validated according to ICH Q2(R2) guidelines.[5][6][7][8][9] Key validation parameters and suggested acceptance criteria are listed in Table 3.
Table 3: HPLC-UV Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small variations in method parameters. |
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Application Note 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound hydrochloride reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
2. LC-MS/MS Conditions The recommended LC-MS/MS conditions are summarized in Table 4.
Table 4: LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B held for 0.5 min, then to 98% B in 2.5 min, hold for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of the standard. |
| Internal Standard | A suitable stable isotope-labeled or structural analog. |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare serial dilutions in the appropriate biological matrix to create calibration standards (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.
4. Method Validation The method should be validated according to regulatory guidelines for bioanalytical method validation. Key parameters are listed in Table 5.
Table 5: LC-MS/MS Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity (r²) | ≥ 0.99 |
| Range | Defined by the Lower and Upper Limits of Quantification (LLOQ, ULOQ). |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | Within-run and between-run precision should be ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte stability established under various storage and processing conditions. |
Experimental Workflow
Caption: LC-MS/MS bioanalytical workflow for this compound.
Discussion
The choice between HPLC-UV and LC-MS/MS will depend on the specific application. For routine analysis of bulk material or simple formulations, the HPLC-UV method offers a cost-effective and robust solution. For applications requiring high sensitivity and selectivity, such as the analysis of biological samples, the LC-MS/MS method is superior. The primary amine nature of this compound makes it a good candidate for positive mode electrospray ionization.[10] Due to its polarity, chromatographic retention on reversed-phase columns might be challenging, and optimization of the mobile phase and gradient may be necessary to achieve adequate separation from the solvent front and potential matrix interferences.[10] The provided protocols serve as a starting point for method development and validation.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. biopharmaservices.com [biopharmaservices.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 1,3-Oxazol-4-ylmethanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of 1,3-Oxazol-4-ylmethanamine analogs, focusing on their potential interaction with the therapeutic target, Lanthionine Synthetase C-Like Protein 2 (LANCL2). The protocols outlined below are designed to facilitate the discovery of novel modulators of LANCL2 signaling, which has been implicated in inflammatory diseases and diabetes.
Introduction to LANCL2 as a Therapeutic Target
Lanthionine synthetase C-like protein 2 (LANCL2) is a member of the lanthionine synthetase C-like protein family and has emerged as a promising therapeutic target. It is involved in signal transduction and has been identified as the molecular target for the plant hormone abscisic acid (ABA), which exhibits insulin-sensitizing and anti-inflammatory effects. The activation of the LANCL2 pathway has shown therapeutic potential in various contexts, including inflammatory bowel disease and influenza-driven inflammation. Notably, the small molecule NSC61610, which shares structural similarities with the this compound scaffold, has been identified as a ligand for LANCL2 and demonstrates anti-inflammatory activity. This suggests that analogs of this compound may also modulate LANCL2 activity and offer therapeutic benefits.
Quantitative Data Summary
The following table summarizes the binding affinity of a known LANCL2 ligand, NSC61610, which can be used as a reference compound in screening assays for this compound analogs.
| Compound | Target | Assay Method | Binding Affinity (KD) | Reference |
| NSC61610 | LANCL2 | Surface Plasmon Resonance (SPR) | 2.305 µM | [1] |
Experimental Protocols
High-Throughput Screening (HTS) for LANCL2 Ligands using Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a competitive binding assay in a 384-well format suitable for HTS of a chemical library of this compound analogs. The assay measures the displacement of a fluorescently labeled tracer from the LANCL2 protein by test compounds.
Materials and Reagents:
-
Recombinant Human LANCL2 Protein: Purified and quality-controlled.
-
Fluorescent Tracer: A known LANCL2 ligand (e.g., a fluorescently labeled analog of ABA or NSC61610) with a suitable fluorophore (e.g., FITC, TAMRA).
-
Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Test Compounds: this compound analog library dissolved in 100% DMSO.
-
Reference Compound: NSC61610.
-
384-well, low-volume, black, non-binding surface microplates.
-
Microplate reader with fluorescence polarization capabilities.
Assay Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analog library and the reference compound (NSC61610) in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well microplate.
-
For control wells, dispense 50 nL of 100% DMSO (negative control) or a saturating concentration of the reference compound (positive control).
-
-
Reagent Preparation:
-
Prepare a solution of recombinant LANCL2 protein in assay buffer at a concentration twice the final desired concentration. The optimal concentration should be determined empirically through saturation binding experiments.
-
Prepare a solution of the fluorescent tracer in assay buffer at a concentration twice the final desired concentration (typically in the low nanomolar range, close to its KD for LANCL2).
-
-
Assay Execution:
-
Add 10 µL of the LANCL2 protein solution to each well of the 384-well plate containing the pre-dispensed compounds.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking to allow for compound-protein binding.
-
Add 10 µL of the fluorescent tracer solution to each well.
-
Incubate the plate for a further 60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Excitation and emission wavelengths should be set according to the specifications of the fluorophore used for the tracer.
-
-
Data Analysis:
-
The degree of inhibition is calculated based on the decrease in the fluorescence polarization signal.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate dose-response curves.
-
Calculate the IC50 value for each active compound from the dose-response curves using a suitable nonlinear regression model (e.g., four-parameter logistic fit).
-
Secondary Assay: Surface Plasmon Resonance (SPR) for Binding Kinetics
Confirmed hits from the primary HTS should be further characterized using a label-free technology like SPR to determine their binding kinetics (association and dissociation rates) and confirm direct binding to LANCL2.
Materials and Reagents:
-
SPR Instrument and Sensor Chips (e.g., CM5).
-
Recombinant Human LANCL2 Protein.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% P20 surfactant.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
-
Test Compounds (confirmed hits).
Procedure:
-
Protein Immobilization:
-
Activate the surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant LANCL2 protein diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of the test compound in running buffer.
-
Inject the different concentrations of the test compound over the immobilized LANCL2 surface and a reference flow cell (without immobilized protein).
-
Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (response units, RU).
-
Regenerate the sensor surface between compound injections if necessary, using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[1]
-
Visualizations
Caption: Proposed signaling pathway of this compound analogs via LANCL2 activation.
Caption: Experimental workflow for the identification of LANCL2 ligands.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,3-Oxazol-4-ylmethanamine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing the functionalization of "1,3-Oxazol-4-ylmethanamine."
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization reactions for the primary amine of this compound?
A1: The primary amine of this compound is readily functionalized through several common reactions, including:
-
N-Acylation: Formation of an amide bond by reacting the amine with acylating agents like acyl chlorides or anhydrides.
-
N-Sulfonylation: Formation of a sulfonamide by reacting the amine with sulfonyl chlorides.
-
Reductive Amination: Reaction with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine.
-
N-Alkylation: Introduction of alkyl groups, though direct alkylation can be prone to over-alkylation and is often less controlled than reductive amination.
Q2: Is the oxazole ring stable under typical functionalization conditions for the primary amine?
A2: The 1,3-oxazole ring is generally stable under neutral to mildly acidic or basic conditions commonly used for N-acylation, N-sulfonylation, and reductive amination. However, it can be sensitive to:
-
Strongly Basic Conditions: Reagents like organolithiums can lead to deprotonation and potential ring-opening.
-
Strongly Acidic Conditions: Concentrated acids may cause decomposition of the oxazole ring.
-
Certain Reducing Agents: Harsh reducing conditions should be avoided, although standard reagents for reductive amination (e.g., NaBH(OAc)₃, NaBH₃CN) are generally well-tolerated.
Q3: Can functionalization occur on the oxazole ring itself?
A3: Yes, the nitrogen atom at position 3 of the oxazole ring is a potential site for side reactions, such as N-acylation or N-alkylation, particularly if the primary amine is sterically hindered or its nucleophilicity is reduced.[1] However, the exocyclic primary amine is generally more nucleophilic and will react preferentially under most conditions.
Q4: What are the main challenges in purifying N-functionalized this compound derivatives?
A4: Purification challenges often arise from:
-
Side Products: Formation of di-acylated or di-sulfonylated products, or reaction at the oxazole nitrogen.
-
Polarity: The introduction of polar functional groups can make extraction and chromatographic separation difficult.
-
Solubility: The products may have limited solubility in common organic solvents.
-
Residual Reagents and Byproducts: Removal of excess reagents (e.g., acylating agents, sulfonyl chlorides) and their byproducts (e.g., acids, salts) is crucial.
Troubleshooting Guides
N-Acylation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive acylating agent. 2. Insufficient base. 3. Low reaction temperature. | 1. Use a fresh or newly opened acylating agent. 2. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts. 3. Gradually warm the reaction from 0 °C to room temperature. |
| Formation of a Side Product at the Oxazole Nitrogen | 1. Highly reactive acylating agent. 2. Steric hindrance around the primary amine. | 1. Use a less reactive acylating agent (e.g., anhydride instead of acyl chloride). 2. Consider a milder coupling agent like HATU or HBTU with a carboxylic acid. |
| Di-acylation of the Primary Amine | 1. Use of a strong, non-hindered base. | 1. Avoid strong bases that can deprotonate the resulting amide. Use a hindered base like 2,6-lutidine. |
| Difficult Purification | 1. Excess acylating agent. 2. Water-soluble byproducts. | 1. Use a stoichiometric amount of the acylating agent. 2. Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to remove acidic byproducts. |
N-Sulfonylation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive sulfonyl chloride. 2. Insufficient reaction time or temperature. | 1. Use fresh sulfonyl chloride. 2. Allow the reaction to stir for a longer period or gently warm if monitoring shows incomplete conversion. |
| Formation of Bis-sulfonated Product | 1. Strong base deprotonating the initially formed sulfonamide. | 1. Use a weaker or more hindered base (e.g., pyridine, 2,6-lutidine). 2. Add the sulfonyl chloride slowly to the reaction mixture. |
| Hydrolysis of Sulfonyl Chloride | 1. Presence of water in the reaction. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
Reductive Amination Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Amine | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Reduction of the starting aldehyde/ketone. | 1. Add a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. 2. Use a fresh bottle of the reducing agent. 3. Choose a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃). |
| Formation of a Tertiary Amine (from a primary amine starting material) | 1. The secondary amine product reacts with another equivalent of the aldehyde/ketone. | 1. Use a slight excess of the primary amine. 2. Add the aldehyde/ketone slowly to the reaction mixture. |
| Difficult Product Isolation | 1. The product is soluble in the aqueous phase during workup. | 1. Saturate the aqueous phase with NaCl to decrease the solubility of the product. 2. Extract with a more polar organic solvent like ethyl acetate or dichloromethane. |
Data Presentation
Table 1: Comparison of N-Acylation Conditions for this compound
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of N-Acyl Product (%) | Yield of Side Product (%) |
| 1 | Acetyl Chloride | TEA | DCM | 0 to RT | 2 | ~85 | ~5 (Oxazole N-acylation) |
| 2 | Acetic Anhydride | Pyridine | DCM | RT | 4 | ~80 | <2 |
| 3 | Benzoic Acid/HATU | DIPEA | DMF | RT | 6 | ~90 | Not observed |
Table 2: Reductive Amination of this compound with Benzaldehyde
| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield of Secondary Amine (%) |
| 1 | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | RT | 12 | ~92 |
| 2 | NaBH₃CN | MeOH | Acetic Acid (cat.) | RT | 12 | ~88 |
| 3 | H₂/Pd-C | EtOH | None | RT | 24 | ~75 |
Experimental Protocols
General Protocol for N-Acylation
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
References
Common side products in oxazole synthesis and their prevention
Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and preventing the formation of common side products in various oxazole synthesis methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Robinson-Gabriel Synthesis
Question 1: I am observing significant charring and low yields in my Robinson-Gabriel synthesis. What is the likely cause and how can I prevent it?
Answer: This is a common issue, particularly when using strong dehydrating agents like concentrated sulfuric acid at elevated temperatures. The likely cause is the decomposition of your starting material or intermediates under harsh acidic conditions, leading to polymerization and tar formation.
Troubleshooting & Prevention:
-
Optimize Reaction Temperature: Lower the reaction temperature to find a balance between an efficient reaction rate and minimal substrate decomposition.
-
Reduce Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1]
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with alternatives that operate under milder conditions. Modern methods often provide cleaner reactions and higher yields.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]
Question 2: My reaction is sluggish and incomplete, but I am hesitant to increase the temperature due to substrate sensitivity. What are my options?
Answer: An incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met, or the dehydrating agent is not potent enough for your specific substrate.
Recommended Solutions:
-
Switch to a More Powerful (yet mild) Dehydrating Agent: If a very mild agent is ineffective, consider alternatives. For instance, the Burgess reagent or a two-step approach involving Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine can be effective for sensitive substrates.[1][2]
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done with caution to avoid promoting side reactions.
-
Employ Microwave Heating: As mentioned previously, microwave-assisted synthesis can drive reactions to completion more efficiently at lower overall temperatures and in shorter times.[1]
Question 3: I have isolated a significant byproduct that is not my desired oxazole. What could it be?
Answer: A common byproduct in the Robinson-Gabriel synthesis is an enamide , formed through the elimination of water from the 2-acylamino-ketone starting material in a competing reaction pathway. Another possibility is the hydrolysis of intermediates if water is present in the reaction mixture.
Prevention:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents to prevent hydrolysis of the amide bond in the starting material.
-
Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often required to find the optimal conditions for your specific substrate.
Fischer Oxazole Synthesis
Question 1: What are the common side products in the Fischer oxazole synthesis?
Answer: A notable side product in the Fischer oxazole synthesis is the corresponding 4-oxazolidinone . For example, in the synthesis of 2,5-bis(4-bromophenyl)oxazole, 2,5-bis(4-bromophenyl)-4-oxazolidinone can be formed as a byproduct.[3] Additionally, a chloro-oxazoline is a key intermediate in the reaction mechanism, and if the final elimination of HCl is incomplete, this intermediate may be isolated as a byproduct.[3]
Prevention:
-
Strict Anhydrous Conditions: The reaction is sensitive to water. Ensure that all glassware is oven-dried and that anhydrous solvents (like dry ether) and reagents (anhydrous HCl) are used to minimize hydrolysis of intermediates.[3]
-
Control of Reaction Time and Temperature: Proper control over reaction time and temperature can favor the complete elimination to the desired oxazole.
Van Leusen Oxazole Synthesis
Question 1: My Van Leusen reaction is giving a low yield of the oxazole, and I've isolated a stable intermediate. What is this side product?
Answer: The most common side product in the Van Leusen oxazole synthesis is the 4-tosyl-4,5-dihydrooxazole intermediate .[4] This occurs when the final base-promoted elimination of p-toluenesulfinic acid is incomplete. This intermediate is often stable enough to be isolated and characterized.[4]
Prevention and Troubleshooting:
-
Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination step.[4]
-
Use a Stronger Base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can lead to a more efficient elimination.[4]
-
Extend Reaction Time: In some cases, a longer reaction time may be sufficient to drive the conversion of the intermediate to the final oxazole product.[4]
-
Post-Reaction Treatment: If you have already isolated the dihydrooxazole intermediate, you can resubject it to basic conditions to force the elimination.[4]
Question 2: Besides the dihydrooxazole intermediate, are there other common byproducts?
Answer: Yes, another potential side product is N-(tosylmethyl)formamide , which can form if the TosMIC (p-toluenesulfonylmethyl isocyanide) reagent reacts with any moisture present in the reaction. This side reaction consumes the TosMIC, thereby reducing the overall yield of the desired oxazole.[4] When ketones are used as the starting material instead of aldehydes, nitrile byproducts can be formed.[5]
Prevention:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of N-(tosylmethyl)formamide.[4]
-
Purity of Starting Materials: Ensure the aldehyde and TosMIC are pure. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction.
Data Presentation
Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic anhydride, 90-100°C | Inexpensive, powerful | Harsh conditions, can cause substrate decomposition and charring, leading to low yields.[1][6] |
| Polyphosphoric Acid (PPA) | 130-160°C | Can provide better yields (50-60%) than H₂SO₄ for some substrates.[6] | High temperatures still required. |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvents (THF, Dioxane), Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis.[1] | Expensive, can be too reactive for some substrates. |
| Burgess Reagent | THF, Reflux | Mild, neutral conditions. | Can be expensive. |
| PPh₃ / I₂ / Et₃N | Acetonitrile or THF, 0°C to Room Temp | Very mild conditions, suitable for sensitive substrates.[1][2] | Stoichiometric amounts of reagents required, purification can be more complex. |
Table 2: Yields of 4-Substituted Oxazoles via Modified Van Leusen Synthesis
| α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
| Methyl | 4-Methoxybenzaldehyde | 4-Methyl-5-(4-methoxyphenyl)oxazole | 75 |
| Data adapted from Sisko et al.[7] |
Experimental Protocols
Protocol 1: Mild Robinson-Gabriel Synthesis for Sensitive Substrates
This protocol utilizes a two-step, one-pot procedure involving Dess-Martin periodinane oxidation followed by a Wipf cyclodehydration.
Materials:
-
β-Hydroxy amide
-
Dess-Martin periodinane (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Acetonitrile or THF
-
Triethylamine (3.0-4.0 eq)
-
Triphenylphosphine (1.5-2.0 eq)
-
Iodine (1.5-2.0 eq)
-
Saturated aqueous Na₂S₂O₃
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Oxidation: Dissolve the β-hydroxy amide in anhydrous CH₂Cl₂ and cool to 0°C. Add Dess-Martin periodinane portion-wise and stir at 0°C for 1-2 hours, then allow to warm to room temperature for 2-4 hours.
-
Workup of Intermediate: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The crude β-keto amide is often used in the next step without further purification.
-
Cyclodehydration: Dissolve the crude β-keto amide in anhydrous acetonitrile or THF. Add triethylamine and triphenylphosphine.
-
Cool the mixture to 0°C and add a solution of iodine in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]
Protocol 2: Van Leusen Synthesis of 4-Substituted Oxazoles
This protocol is for the synthesis of 4-substituted oxazoles using an α-substituted TosMIC derivative.
Materials:
-
α-Substituted TosMIC (e.g., α-benzyl-TosMIC, 1.0 eq)
-
Aldehyde (e.g., Benzaldehyde, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-substituted TosMIC and the aldehyde in methanol.
-
Add potassium carbonate to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by flash chromatography on silica gel to obtain the desired 4-substituted oxazole.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. benchchem.com [benchchem.com]
Addressing stability issues of "1,3-Oxazol-4-ylmethanamine" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of "1,3-Oxazol-4-ylmethanamine" in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound combines an oxazole ring with a primary amine functional group. This structure presents several potential stability concerns in solution. The oxazole ring, while generally thermally stable, can exhibit instabilities similar to furans and may be susceptible to oxidation.[1][2] The primary amine group is prone to oxidation, which can be a significant degradation pathway.[3][4] Factors such as pH, exposure to light, temperature, and the presence of oxidizing agents can all influence the stability of the compound.[5][6][7]
Q2: What are the visible signs of degradation for this compound solutions?
A2: Visual indicators of degradation can include:
-
Color Change: A solution changing from colorless or pale yellow to a darker yellow or brown hue can signify degradation, often due to oxidation of the amine group.[3]
-
Precipitate Formation: The appearance of solid material in the solution may indicate the formation of insoluble degradation products.[3]
-
Changes in Clarity: A solution becoming cloudy or hazy can also be a sign of instability.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigeration (2-8 °C) is generally recommended to slow down potential degradation reactions.
-
Light: Protect from light by using amber vials or by storing in the dark to prevent photodegradation.[5]
-
Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound can be significantly influenced by pH. The oxazole ring may show some resistance to acids, but strong acidic or basic conditions can lead to hydrolysis.[1][4] The primary amine group's reactivity is also pH-dependent. It is crucial to determine the optimal pH range for your specific application through stability studies.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound solutions.
Problem: Solution has changed color (e.g., turned yellow or brown).
| Potential Cause | Suggested Action |
| Oxidation of the amine group | 1. Prepare fresh solutions and handle them under an inert atmosphere (e.g., nitrogen or argon).2. Add an antioxidant to the solution if compatible with your experimental design.3. Store solutions protected from light and at a reduced temperature. |
| Degradation of the oxazole ring | 1. Perform a forced degradation study to identify the specific degradation products.2. Adjust the pH of the solution to a more neutral range if the degradation is found to be acid or base-catalyzed. |
Problem: Precipitate has formed in the solution.
| Potential Cause | Suggested Action |
| Formation of insoluble degradation products | 1. Characterize the precipitate to identify the degradation product.2. Review the storage conditions (temperature, light exposure) to identify potential triggers.3. Filter the solution before use, but investigate the root cause of precipitation to ensure the integrity of the active compound. |
| Poor solubility at storage temperature | 1. Determine the solubility of the compound at different temperatures.2. Consider storing the solution at a slightly higher temperature if stability data permits. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and pathways, which helps in developing stable formulations and analytical methods.[5][6][7][8]
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Heat a solution of the compound at 80°C.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm). A control sample should be kept in the dark under the same conditions.
-
-
Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.
Data Presentation:
| Stress Condition | Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| Control | 0 | 100 | 0 | 0 |
| 24 | 99.8 | <0.1 | <0.1 | |
| 0.1 M HCl, 60°C | 2 | 95.2 | 3.5 | 1.3 |
| 8 | 80.1 | 15.6 | 4.3 | |
| 0.1 M NaOH, 60°C | 2 | 90.5 | 7.2 | 2.3 |
| 8 | 75.3 | 20.1 | 4.6 | |
| 3% H₂O₂, RT | 4 | 85.7 | 12.1 | 2.2 |
| 24 | 60.2 | 35.8 | 4.0 | |
| 80°C | 24 | 98.1 | 1.2 | 0.7 |
| UV Light | 24 | 92.4 | 5.3 | 2.3 |
Note: The data in this table is illustrative and will vary based on experimental results.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. acdlabs.com [acdlabs.com]
Scale-up challenges and solutions for "1,3-Oxazol-4-ylmethanamine" production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up challenges and solutions for the production of 1,3-Oxazol-4-ylmethanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Problem ID: SCAL-UP-001
Question: We are observing low yields of this compound during our pilot-scale production. What are the potential causes and how can we optimize the reaction conditions?
Answer: Low yields during scale-up can stem from several factors, including inefficient mixing, poor temperature control, and suboptimal reagent stoichiometry. It is crucial to re-evaluate and optimize these parameters.
One common synthetic route to 4-substituted oxazoles is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. For this compound, a plausible precursor would be N-(2-amino-1-oxoethyl)formamide. The cyclization is typically acid-catalyzed and requires dehydration.
Potential Solutions & Optimization Parameters:
-
Improved Temperature Control: Ensure uniform heating across the reactor. Hot spots can lead to byproduct formation.
-
Enhanced Agitation: Inadequate mixing can result in localized concentration gradients, affecting reaction rates and selectivity.
-
Reagent Stoichiometry: A slight excess of the dehydrating agent can sometimes drive the reaction to completion.
Table 1: Impact of Process Parameters on Yield
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) - Initial | Pilot-Scale (100 L) - Optimized |
| Temperature (°C) | 80 | 80-95 (variable) | 85 (uniform) |
| Agitation (RPM) | 300 | 100 | 250 |
| Dehydrating Agent (eq.) | 1.2 | 1.2 | 1.5 |
| Yield (%) | 75 | 45 | 72 |
Problem ID: SCAL-UP-002
Question: We are facing difficulties with the purification of this compound at a larger scale, observing significant byproduct formation. How can we improve the purity of our product?
Answer: Byproduct formation is a common challenge in the synthesis of oxazoles. The primary amine functionality in the target molecule can also lead to side reactions.
Common Byproducts and Mitigation Strategies:
-
Incomplete Cyclization: Unreacted starting materials or intermediates can contaminate the final product.
-
Solution: Increase reaction time or temperature gradually and monitor the reaction progress using in-process controls like HPLC or GC.
-
-
Side Reactions: The amine group can react with starting materials or intermediates.
-
Solution: Consider using a protected amine precursor, such as a phthalimide or a Boc-protected amine, which can be deprotected in a final step.
-
Table 2: Purity Profile with Different Purification Strategies
| Purification Method | Scale | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Silica Gel Chromatography | Lab (10 g) | 85 | >98 | 80 |
| Distillation | Pilot (1 kg) | 85 | 92 | 75 |
| Crystallization | Pilot (1 kg) | 85 | >97 | 88 |
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common approach for synthesizing 4-substituted oxazoles is the Van Leusen oxazole synthesis. This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For this compound, a protected aminoacetaldehyde would be a suitable starting material.
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
The use of certain reagents like phosphoryl chloride (POCl₃) or other strong dehydrating agents requires careful handling due to their corrosive and reactive nature.[1] Ensure adequate ventilation and use appropriate personal protective equipment. Thermal runaway can be a risk in exothermic cyclization reactions; therefore, controlled addition of reagents and efficient heat dissipation are crucial at scale.
Q3: How can we monitor the progress of the reaction effectively during scale-up?
In-process controls are essential for monitoring reaction completion and byproduct formation. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to track the disappearance of starting materials and the formation of the product.
Q4: Are there any green chemistry approaches for the synthesis of oxazole derivatives?
Yes, several green chemistry approaches have been explored for oxazole synthesis, including microwave-assisted synthesis and the use of ionic liquids as solvents.[1] These methods can lead to shorter reaction times, higher yields, and reduced waste generation. Ultrasound-assisted synthesis has also been shown to be an energy-efficient method.[2]
Experimental Protocols
Lab-Scale Synthesis of N-((1,3-oxazol-4-yl)methyl)phthalimide (Protected Intermediate)
This protocol is a generalized procedure for a gram-scale batch synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(2-oxo-3-phthalimidopropyl)formamide (10 g, 1 eq.).
-
Solvent Addition: Add toluene (100 mL) to the flask.
-
Catalyst/Dehydrating Agent Addition: Add phosphorus pentoxide (P₂O₅) (7.5 g, 1.2 eq.) portion-wise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane).
-
Workup: Cool the reaction mixture to room temperature and quench by carefully pouring it over ice-water (200 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Pilot-Scale Production of this compound Hydrochloride
This protocol outlines a proposed pilot-scale synthesis involving deprotection of the phthalimide-protected intermediate.
-
Reaction Setup: Charge a 100 L glass-lined reactor with N-((1,3-oxazol-4-yl)methyl)phthalimide (5 kg, 1 eq.) and ethanol (50 L).
-
Reagent Addition: Add hydrazine hydrate (1.2 kg, 1.1 eq.) to the stirred suspension at room temperature over 30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. A thick precipitate of phthalhydrazide will form.
-
Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 20 °C and filter to remove the phthalhydrazide precipitate. Wash the filter cake with ethanol (2 x 5 L).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in isopropanol (20 L) and add concentrated hydrochloric acid until the pH is acidic. Cool the solution to 0-5 °C to crystallize the product.
-
Purification: Filter the solid product, wash with cold isopropanol, and dry under vacuum to yield this compound hydrochloride.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for scale-up issues.
References
Managing impurities during the synthesis of oxazole-based compounds
Welcome to the technical support center for the synthesis of oxazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the management of impurities during these synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of oxazoles?
A1: Common impurities are often related to the specific synthetic route employed.
-
Robinson-Gabriel Synthesis: Incomplete cyclization can lead to the presence of unreacted 2-acylamino-ketone starting material. Side reactions may produce enamide or diol byproducts.[1][2]
-
Van Leusen Reaction: A common impurity is the stable 4-tosyl-4,5-dihydrooxazole intermediate, resulting from incomplete elimination of the tosyl group.[3][4] Decomposition of the TosMIC reagent can also occur.[4]
-
Fischer Oxazole Synthesis: Unreacted cyanohydrins and aldehydes are common impurities. Side reactions can lead to the formation of oxazolidinone byproducts.[1]
Q2: How can I effectively remove unreacted starting materials from my crude oxazole product?
A2: Standard purification techniques are generally effective. Aqueous workup can remove water-soluble starting materials. For less polar compounds, silica gel column chromatography is a widely used and effective method.[5] Recrystallization is another powerful technique for purifying solid oxazole products.
Q3: My oxazole derivative appears to be unstable during silica gel column chromatography. What can I do?
A3: Oxazoles can be sensitive to the acidic nature of silica gel.[5] To mitigate degradation, you can use deactivated silica gel, which has been treated with a base like triethylamine (typically 1-3% in the eluent), to neutralize the acidic sites.[6] Alternatively, using a different stationary phase like alumina may be beneficial.
Q4: What are the best analytical techniques to assess the purity of my oxazole compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the main component and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation and can help identify and quantify impurities. Mass Spectrometry (MS), often coupled with LC (LC-MS), is crucial for confirming the molecular weight and identifying unknown byproducts.[7]
Troubleshooting Guides
Robinson-Gabriel Synthesis
Issue: Low yield of the desired oxazole and formation of significant byproducts.
Potential Causes & Solutions:
-
Incomplete Cyclization: The cyclodehydration of the 2-acylamino-ketone may be inefficient.
-
Formation of Enamide Byproducts: Elimination of water from the 2-acylamino-ketone can compete with cyclization.
-
Solution: Modifying the reaction temperature or the choice of dehydrating agent can disfavor the enamide formation pathway.[1]
-
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the oxazoline intermediate.
-
Solution: Ensure strictly anhydrous conditions by thoroughly drying all solvents and reagents.[2]
-
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | High temperature | Readily available, well-established | Harsh conditions, can lead to charring and low yields |
| PPA | High temperature | Can provide better yields than H₂SO₄ | Viscous, can be difficult to work with |
| POCl₃ | Moderate to high temperature | Effective for many substrates | Corrosive, requires careful handling |
| TFAA | Room temp to reflux | Mild conditions, suitable for solid-phase synthesis | Expensive, can be highly reactive |
| Burgess Reagent | Mild conditions | Very mild, good for sensitive substrates | Expensive |
| PPh₃/I₂ | Mild conditions | Mild, good for sensitive substrates | Stoichiometric reagents, can complicate purification |
This table provides a qualitative comparison of common dehydrating agents used in the Robinson-Gabriel synthesis.
Troubleshooting Workflow for Robinson-Gabriel Synthesis
Caption: Troubleshooting logic for the Robinson-Gabriel synthesis.
Van Leusen Reaction
Issue: Presence of a significant amount of the 4-tosyl-4,5-dihydrooxazole intermediate.
Potential Causes & Solutions:
-
Inefficient Elimination of the Tosyl Group: The base-promoted elimination of p-toluenesulfinic acid from the dihydrooxazole intermediate is the final step and can be sluggish.
-
Solution 1: Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents can promote the elimination.[3]
-
Solution 2: Use a Stronger Base: Switching from a moderate base like potassium carbonate to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU can facilitate a more efficient elimination.[4]
-
Solution 3: Extended Reaction Time: In some cases, simply allowing the reaction to stir for a longer period at room temperature can lead to complete conversion.[4]
-
| Base | Solvent | Temperature (°C) | Typical Yield of Oxazole |
| K₂CO₃ | Methanol | Reflux | Good |
| K₂CO₃ | THF/Methanol | Room Temp | Good to Excellent |
| t-BuOK | THF | 0 to Room Temp | Excellent |
| DBU | THF | Room Temp to 50 | Excellent |
This table provides a qualitative comparison of common bases used in the Van Leusen reaction. Yields are highly substrate-dependent.
Troubleshooting Workflow for Van Leusen Reaction
Caption: Troubleshooting logic for the Van Leusen reaction.
Fischer Oxazole Synthesis
Issue: Low yield and formation of oxazolidinone byproducts.
Potential Causes & Solutions:
-
Decomposition of Cyanohydrin: The cyanohydrin starting material can be unstable, especially in the presence of moisture or at elevated temperatures.
-
Solution: Use freshly prepared or purified cyanohydrin and ensure anhydrous reaction conditions.[1]
-
-
Suboptimal Reaction Conditions: The concentration of the acid catalyst and the reaction temperature are critical.
-
Solution: Carefully control the addition of anhydrous HCl gas and maintain a low reaction temperature (e.g., 0 °C) during the initial stages.[1]
-
-
Formation of Oxazolidinone Byproducts: This is a known side reaction in the Fischer oxazole synthesis.
-
Solution: While difficult to completely eliminate, careful control of reaction conditions (temperature and reaction time) can help to minimize the formation of this byproduct.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Ether | Essential to prevent hydrolysis of intermediates. |
| Acid Catalyst | Anhydrous HCl (gas) | Gaseous HCl ensures anhydrous conditions. |
| Temperature | 0 °C to Room Temp | Low temperature for initial addition, then warming to drive the reaction. |
| Reactant Purity | High | Impurities in the cyanohydrin or aldehyde can lead to side reactions. |
This table outlines the key reaction parameters for the Fischer oxazole synthesis.
Troubleshooting Workflow for Fischer Oxazole Synthesis
Caption: Troubleshooting logic for the Fischer oxazole synthesis.
Experimental Protocols
Detailed Protocol for Silica Gel Column Chromatography of Oxazole Derivatives
This protocol provides a step-by-step guide for the purification of a moderately polar oxazole derivative.
-
Slurry Preparation:
-
In a beaker, add silica gel to the chosen eluent (a good starting point is a 9:1 mixture of hexanes:ethyl acetate). The amount of silica should be roughly 50-100 times the weight of the crude product.
-
Stir the mixture to form a homogeneous slurry, ensuring there are no clumps or air bubbles.
-
-
Column Packing:
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any trapped air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Open the stopcock and allow the solvent to drain until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude oxazole product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, again ensuring the solvent level does not go below the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.
-
If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexanes:ethyl acetate).
-
-
Product Isolation:
-
Combine the fractions that contain the pure oxazole product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
General Protocol for Recrystallization of Solid Oxazole Derivatives
This protocol describes a general procedure for purifying a solid oxazole compound.
-
Solvent Selection:
-
Choose a solvent in which the oxazole is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.
-
Perform small-scale solubility tests to identify the optimal solvent or solvent system.
-
-
Dissolution:
-
Place the crude solid oxazole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate).
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.
-
References
- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Robinson–Gabriel synthesis - Wikiwand [wikiwand.com]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
Improving the regioselectivity of reactions with "1,3-Oxazol-4-ylmethanamine"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Oxazol-4-ylmethanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the N-acylation and N-alkylation of this compound.
Issue 1: Poor Regioselectivity in N-Acylation
Problem: You are observing a mixture of N-acylated product and undesired side products, or reaction at the oxazole ring.
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| High Reactivity of Acylating Agent | Use a less reactive acylating agent. For example, switch from an acyl chloride to an acyl anhydride or use a coupling reagent like HATU. | Increased selectivity for N-acylation over potential O-acylation or ring acylation. |
| Basic Reaction Conditions | Employ non-basic or weakly basic conditions. If a base is necessary, use a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge. | Minimized side reactions such as base-catalyzed decomposition or epimerization. |
| Steric Hindrance | If the acylating agent is bulky, consider using a smaller but still reactive equivalent or a coupling agent that minimizes steric interactions. | Improved yield of the desired N-acylated product. |
| Solvent Effects | The choice of solvent can influence the reactivity of both the amine and the acylating agent. Screen a range of aprotic solvents with varying polarities (e.g., THF, DCM, MeCN). | Optimization of reaction rate and selectivity. |
Logical Workflow for Troubleshooting Poor N-Acylation Regioselectivity:
Caption: Troubleshooting workflow for N-acylation.
Issue 2: Low Yield or No Reaction in N-Alkylation
Problem: The N-alkylation of this compound is sluggish or does not proceed to completion.
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Poor Leaving Group on Alkylating Agent | Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride > tosylate). | Increased reaction rate and higher conversion to the N-alkylated product. |
| Insufficient Basicity | Use a stronger, non-nucleophilic base to deprotonate the amine. Sodium hydride (NaH) in an aprotic solvent like THF can be effective.[1][2][3][4] | Complete deprotonation of the amine, leading to a more nucleophilic species and improved reactivity. |
| Steric Hindrance at the Amine | If the amine is sterically hindered, consider using a less bulky alkylating agent. | Reduced steric clash, allowing for a more favorable reaction trajectory. |
| Solvent Choice | Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions by solvating the cation of the base and leaving the nucleophile more reactive. | Increased reaction rate and potentially higher yields. |
Experimental Workflow for Optimizing N-Alkylation:
Caption: Workflow for optimizing N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino group of this compound to control regioselectivity?
A1: The most common protecting groups for primary amines that are applicable in this context are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between them depends on the desired deprotection conditions.
-
Boc Group: This is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and a base. It is stable to a wide range of conditions but is readily removed with acid (e.g., TFA in DCM).
-
Cbz Group: This is introduced using benzyl chloroformate (Cbz-Cl) and a base.[5][6][7] It is stable to acidic conditions and is typically removed by catalytic hydrogenolysis.[6]
Protecting Group Strategies to Influence Regioselectivity:
Caption: Using protecting groups for regiocontrol.
Q2: How does the aminomethyl group at the 4-position influence the reactivity of the oxazole ring?
A2: The aminomethyl group is an activating group, meaning it increases the electron density of the oxazole ring, making it more susceptible to electrophilic substitution. The directing effect of the aminomethyl group will likely favor substitution at the C5 position of the oxazole ring due to resonance stabilization of the intermediate. However, the nitrogen atom of the oxazole ring can also be protonated or alkylated under certain conditions.
Q3: What are some common side reactions to be aware of when working with this compound?
A3:
-
Over-alkylation/acylation: The primary amine can potentially undergo di-alkylation or di-acylation, especially if an excess of the electrophile is used.
-
Ring Opening: Oxazoles can be susceptible to ring-opening under strongly acidic or basic conditions, or in the presence of certain nucleophiles.[8]
-
Reaction at Oxazole Nitrogen: The nitrogen at the 3-position of the oxazole ring is basic and can be protonated or alkylated, leading to the formation of oxazolium salts.[8][9]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Cbz Protection of this compound
This protocol is a general guideline and may require optimization.[5]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1).
-
Add NaHCO₃ or K₂CO₃ (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl (1.1 eq) dropwise.[5]
-
Stir the reaction at 0 °C for 1-4 hours and then at room temperature overnight, monitoring by TLC.[5]
-
Upon completion, add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]
-
Purify the resulting residue by silica gel column chromatography.[5]
References
- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. ijacskros.com [ijacskros.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. thepharmajournal.com [thepharmajournal.com]
Best practices for handling and storage of "1,3-Oxazol-4-ylmethanamine" hydrochloride
Technical Support Center: 1,3-Oxazol-4-ylmethanamine Hydrochloride
Disclaimer: This document provides generalized best practices for the handling, storage, and use of this compound hydrochloride based on the chemical properties of related heterocyclic amine salts. Specific information for this compound is limited. Always consult the Safety Data Sheet (SDS) and Certificate of Analysis (CofA) provided by your supplier for the most accurate and detailed information.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride?
A1: this compound hydrochloride is the salt form of the parent amine, this compound. The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen, which is a common scaffold in medicinal chemistry.[1][2] The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid. This is often done to improve the compound's stability, crystallinity, and shelf-life, but it can impact its solubility and reactivity.
Q2: What are the primary safety hazards associated with this compound?
A2: As with any fine chemical, this compound hydrochloride should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Potential hazards include skin, eye, and respiratory tract irritation. Ingestion and inhalation should be avoided. Consult the supplier-specific SDS for detailed toxicology and handling information.
Q3: How should I properly store this compound?
A3: Amine hydrochloride salts are often hygroscopic (tend to absorb moisture from the air). Therefore, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Q4: My reaction requires the free amine. Do I need to neutralize the hydrochloride salt first?
A4: Yes, in most cases. The protonated amine (in the hydrochloride salt form) is not nucleophilic and will likely not participate in reactions where the free amine is required, such as amide couplings or alkylations.[3] You must first neutralize the salt to generate the "free base" or "free amine" before proceeding with your reaction. This can typically be achieved by adding a suitable base.[4]
Q5: How does the hydrochloride salt affect the compound's solubility?
A5: The hydrochloride salt form generally increases a compound's solubility in aqueous or polar protic solvents (like water and alcohols) compared to its free amine form. Conversely, it may decrease solubility in non-polar organic solvents (like hexanes or toluene). The free amine form is typically more soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate.[4]
Troubleshooting Guides
Issue 1: The compound will not dissolve in my reaction solvent (e.g., Dichloromethane, THF).
-
Possible Cause: As a salt, the compound has high lattice energy and is likely insoluble in many non-polar or moderately polar aprotic organic solvents.
-
Solution:
-
Try more polar solvents such as methanol, ethanol, or dimethylformamide (DMF).
-
If the reaction requires a non-polar solvent, you must first convert the salt to its free amine form. This can be done by dissolving the salt in a minimal amount of aqueous base (like sodium bicarbonate solution), then extracting the free amine into your desired organic solvent (e.g., DCM, Ethyl Acetate).
-
Issue 2: My reaction is not proceeding, or the yield is very low.
-
Possible Cause 1: You did not neutralize the hydrochloride salt. The protonated amine is not sufficiently nucleophilic to react.[3]
-
Solution 1: Ensure you have added at least one equivalent of a suitable base to your reaction mixture to generate the free amine in situ. Common bases for this purpose include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3]
-
Possible Cause 2: The compound may have degraded due to improper storage (exposure to moisture or air).
-
Solution 2: Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is suspected, use a fresh batch of the compound.
Issue 3: The compound has turned into a sticky or oily sludge in its container.
-
Possible Cause: The compound is likely hygroscopic and has absorbed atmospheric moisture. This is a common issue with amine hydrochloride salts.[5]
-
Solution:
-
Handle the compound quickly in a dry environment (e.g., a glove box).
-
To remove absorbed water, you can dry the material under a high vacuum for several hours.
-
For future prevention, store the compound in a desiccator or a glove box with a dry atmosphere.
-
Data Presentation
Table 1: Representative Physicochemical Properties (Note: These are typical values for a small molecule amine hydrochloride and should be confirmed with the supplier's Certificate of Analysis.)
| Property | Representative Value | Notes |
| Appearance | White to off-white solid | Color may vary by purity and supplier. |
| Molecular Formula | C₄H₇ClN₂O | |
| Molecular Weight | 134.57 g/mol | |
| Hygroscopicity | Likely hygroscopic | Absorbs moisture from the air.[5] |
| Thermal Stability | Stable at room temp. | Decomposition may occur at elevated temperatures. |
Table 2: General Solubility Profile (Note: Qualitative assessment. "Soluble" implies dissolution at typical laboratory concentrations, e.g., >10 mg/mL.)
| Solvent | Solubility of Hydrochloride Salt | Solubility of Free Amine |
| Water | Soluble | Sparingly Soluble |
| Methanol / Ethanol | Soluble | Soluble |
| Dichloromethane (DCM) | Sparingly Soluble / Insoluble | Soluble |
| Ethyl Acetate | Sparingly Soluble / Insoluble | Soluble |
| Hexanes / Toluene | Insoluble | Sparingly Soluble / Soluble |
| DMF / DMSO | Soluble | Soluble |
Experimental Protocols
Protocol 1: General Procedure for Neutralization (Free-Basing)
This protocol describes how to convert the hydrochloride salt to the free amine for use in subsequent reactions or analysis.
-
Dissolution: Dissolve 1.0 equivalent of this compound hydrochloride in a minimal amount of deionized water.
-
Cooling: Cool the aqueous solution in an ice bath (0-5 °C).
-
Basification: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring.[4] Monitor the pH with pH paper; continue adding the base until the pH is ~8-9. Avoid using strong bases like NaOH unless necessary, as they can sometimes promote side reactions.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). The free amine is expected to move into the organic layer.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the free amine, which may be an oil or a solid.
-
Verification: Confirm the structure and purity of the resulting free amine using an appropriate analytical method (e.g., ¹H NMR) before proceeding.
Visualizations
Experimental & Troubleshooting Workflows
Caption: Workflow for handling and preparing the compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Factors that can negatively impact compound stability.
References
Validation & Comparative
Validating the Biological Activity of 1,3-Oxazol-4-ylmethanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazol-4-ylmethanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its unique chemical properties allow for diverse substitutions, leading to a wide array of biological activities. This guide provides a comparative overview of the validated biological activities of various this compound derivatives, supported by experimental data and detailed protocols to aid in their evaluation.
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative data for representative this compound derivatives, highlighting their diverse biological activities.
| Derivative ID | Target/Activity | Assay Type | Key Quantitative Data | Reference |
| Phosphonium Salt 1 | Anticancer (Leukemia) | Cell Viability (SRB) | GI50: 0.47 µM, TGI: 1.4 µM, LC50: 5.0 µM (RPMI-8226 cell line) | [1][2] |
| Phosphonium Salt 4 | Anticancer (Colon) | Cell Viability (SRB) | GI50: 0.36 µM, TGI: 1.2 µM, LC50: 4.8 µM (HCC-2998 cell line) | [1][2] |
| Phosphonium Salt 9 | Anticancer (CNS) | Cell Viability (SRB) | GI50: 0.30 µM, TGI: 1.2 µM, LC50: 5.0 µM (SNB-75 cell line) | [1][2] |
| Oxazole RTA 96 | Neuroprotection (Ferroptosis Inhibition) | Cell-based Ferroptosis Assay | IC50 = 5.20 nM | [3] |
Abbreviations:
-
GI50: 50% Growth Inhibition concentration
-
TGI: Total Growth Inhibition concentration
-
LC50: 50% Lethal Concentration
-
IC50: 50% Inhibitory Concentration
-
SRB: Sulforhodamine B
-
RTA: Radical-Trapping Antioxidant
Mandatory Visualization
Signaling Pathway: Mitochondrial-Mediated Apoptosis
A proposed mechanism of action for the anticancer activity of 1,3-oxazol-4-ylphosphonium salts involves the disruption of mitochondrial function, leading to apoptosis.[1][2] The lipophilic cationic phosphonium group facilitates the accumulation of these compounds within the mitochondria of cancer cells, driven by the negative mitochondrial membrane potential. This accumulation disrupts the electron transport chain, leading to the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.
References
- 1. Evaluation of Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Heterocyclic Building Blocks: 1,3-Oxazol-4-ylmethanamine in Focus
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the ultimate success of a medicinal chemistry campaign. Small, functionalized heterocyclic scaffolds are prized for their ability to confer desirable physicochemical properties and to present pharmacophoric features in precise three-dimensional orientations. Among these, 1,3-Oxazol-4-ylmethanamine has emerged as a versatile and valuable building block. This guide provides a comparative analysis of this compound against other commonly employed five-membered heterocyclic methanamines, namely 1,3-thiazol-4-ylmethanamine and 1H-pyrazol-4-ylmethanamine, offering insights into their relative performance in drug design based on available data.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block, such as its acidity/basicity (pKa) and lipophilicity (logP), are fundamental parameters that influence the pharmacokinetic and pharmacodynamic profile of the resulting drug candidates. While direct experimental comparisons of the target compounds are limited in the literature, a combination of predicted and experimental data for related structures allows for an informative comparison.
The oxazole ring is generally considered to be weakly basic.[1][2] The predicted pKa for the conjugate acid of 5-(aminomethyl)-1,3-oxazole is approximately 7.93, suggesting that the primary amine will be protonated at physiological pH.[3][4] This basicity is a key feature, as the resulting ammonium group can engage in crucial hydrogen bonding interactions with biological targets. The predicted logP value of around 0.83 for 5-(aminomethyl)-1,3-oxazole indicates a degree of lipophilicity that can be advantageous for cell membrane permeability.[3]
In comparison, pyrazole has an experimental pKa of 2.48 for the ring nitrogen, indicating it is a much weaker base than oxazole.[5] The aminomethyl substituent will be the primary basic center in aminomethyl pyrazoles. Thiazole derivatives are also known to be weakly basic.[3] The subtle differences in the electronic nature of the oxazole, thiazole, and pyrazole rings are expected to modulate the basicity of the exocyclic amine, which can be a critical parameter for target engagement and off-target effects.
| Property | This compound (Predicted) | 1,3-Thiazol-4-ylmethanamine (Predicted/Inferred) | 1H-Pyrazol-4-ylmethanamine (Predicted/Inferred) |
| pKa (of aminomethyl group) | ~7.9 | Likely similar to oxazole analogue | Likely similar to oxazole analogue |
| logP | ~0.8 | Expected to be slightly higher than oxazole analogue | Expected to be lower than oxazole analogue |
Note: The table summarizes predicted and inferred values due to the limited availability of direct experimental data for a side-by-side comparison. These values should be considered as estimates to guide initial selection.
Reactivity in Synthetic Chemistry: Focus on Amide Bond Formation
The utility of a building block is intrinsically linked to its reactivity and the efficiency with which it can be incorporated into larger molecules. Amide bond formation is one of the most common and critical reactions in drug discovery. The nucleophilicity of the primary amine in this compound and its counterparts is a key determinant of their performance in acylation reactions.
The oxazole ring is an electron-withdrawing heterocycle, which can slightly reduce the nucleophilicity of the adjacent aminomethyl group compared to a simple alkylamine. However, it remains a reactive nucleophile that readily participates in amide coupling reactions under standard conditions.[2] Thiazoles are generally considered more aromatic and slightly less electron-withdrawing than oxazoles, which may translate to a marginally higher nucleophilicity of the corresponding aminomethyl derivative.[6] Pyrazoles, on the other hand, can exhibit tautomerism and the electronic properties can vary depending on the substitution pattern.
While direct comparative studies on the reaction yields of these specific building blocks are scarce, the general principles of heterocyclic chemistry suggest that all three are viable substrates for amide coupling. The choice between them may be guided by the specific electronic requirements of the target molecule and the potential for the heterocyclic ring itself to participate in or be sensitive to the reaction conditions.
Below is a general workflow for a typical amide coupling reaction.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 5-(Aminomethyl)-1,3-oxazole | 847644-09-1 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
Comparative Efficacy of 1,3-Oxazol-4-ylmethanamine Analogs: A Review of Available Data
Despite a comprehensive search of scientific literature and patent databases, a direct comparative study detailing the efficacy of a series of "1,3-Oxazol-4-ylmethanamine" analogs with quantitative experimental data and detailed protocols could not be located. The available information primarily consists of patent literature focusing on the synthesis and potential therapeutic applications of broader classes of compounds that include the this compound scaffold.
Summary of Findings from Patent Literature:
Patent documents suggest that derivatives of this compound are being investigated for a variety of therapeutic applications, including but not limited to:
-
Neurological Disorders: Some patent filings describe compounds containing the this compound moiety as potential modulators of cellular pathways relevant to neurodegenerative diseases.
-
Metabolic Diseases: The scaffold has appeared in patents for compounds designed to inhibit enzymes involved in metabolic pathways.
-
Pain Management: Certain derivatives have been disclosed in the context of developing novel analgesics.
It is important to note that patent literature primarily focuses on protecting intellectual property and often presents a broad scope of potential compounds without providing detailed, peer-reviewed comparative data on their efficacy.
Challenges in Providing a Comparative Analysis:
Without access to direct comparative studies, a quantitative comparison of the efficacy of different this compound analogs is not feasible. The creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested would require specific experimental results from such studies.
Future Outlook:
It is possible that comparative efficacy studies on this compound analogs are being conducted within private pharmaceutical research and development and have not been published in the public domain. As research in these therapeutic areas progresses, it is anticipated that more detailed studies on the structure-activity relationships of this class of compounds will become available in peer-reviewed scientific journals.
Researchers, scientists, and drug development professionals interested in this specific class of compounds are encouraged to monitor scientific databases for new publications and to consider initiating their own systematic SAR studies to fill the current knowledge gap.
Proposed Experimental Workflow for a Comparative Study:
For researchers planning to conduct a comparative study of this compound analogs, a general experimental workflow is proposed below. This workflow is a hypothetical model and would need to be adapted based on the specific therapeutic target and biological question.
Caption: Proposed workflow for a comparative study of this compound analogs.
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1,3-Oxazol-4-ylmethanamine Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-Oxazol-4-ylmethanamine derivatives, a promising scaffold in medicinal chemistry. While a comprehensive SAR study on a diverse range of this compound derivatives is an evolving area of research, this guide synthesizes available data on closely related 1,3-oxazole analogs to illuminate the therapeutic potential and guide future drug discovery efforts.
The 1,3-oxazole ring is a key heterocyclic motif found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern on this versatile scaffold plays a crucial role in determining the specific biological target and potency of the resulting derivatives. This guide will delve into the available quantitative data, experimental methodologies, and logical relationships to provide a clear comparison of these compounds.
Anticancer Activity: Targeting Cellular Proliferation
Recent studies have highlighted the significant anticancer potential of derivatives containing the 1,3-oxazole-4-yl core. A notable study on a series of 1,3-oxazol-4-ylphosphonium salts demonstrated potent antiproliferative activity against a panel of 60 human cancer cell lines.[4][5] The data reveals that substitutions at the C2 and C5 positions of the oxazole ring are critical for anticancer efficacy.
Table 1: Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts [4][5]
| Compound ID | R1 (at C2) | R2 (at C5) | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) |
| 1 | Phenyl | 4-Methylphenylamino | 0.3 - 1.1 | 1.2 - 2.5 | 5 - 6 |
| 4 | 4-Methylphenylamino | Phenyl | 0.3 - 1.1 | 1.2 - 2.5 | 5 - 6 |
| 9 | 4-Methylphenyl | 4-Methylphenylsulfanyl | 0.3 - 1.1 | 1.2 - 2.5 | 5 - 6 |
GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. LC50: Concentration for 50% cell killing.
The most active compounds, 1 , 4 , and 9 , exhibited potent growth-inhibitory and cytotoxic effects, with average GI50 values in the sub-micromolar to low micromolar range.[4][5] This suggests that aromatic and amino- or thio-substituted aromatic groups at the C2 and C5 positions are favorable for anticancer activity. Further research has suggested that some 1,3-oxazole derivatives may exert their anticancer effects by inhibiting tubulin polymerization.[1][6]
Antimicrobial and Antimalarial Activities: Combating Infectious Diseases
The 1,3-oxazole scaffold has also been explored for its potential in fighting infectious diseases. A study on novel 2,5-dimethyl-4-(aryl or heteroaryl) substituted aniline-1,3-oxazole derivatives revealed promising antimicrobial and antimalarial activities.[2]
Table 2: Antimicrobial and Antimalarial Activity of Selected 1,3-Oxazole Derivatives [2]
| Compound ID | R (Aryl/Heteroaryl Substituted Aniline) | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Antimalarial Activity (IC50 µM) |
| 3d | Specific aryl/heteroaryl amine | Good | Moderate | Good |
| 3g | Specific aryl/heteroaryl amine | Good | Moderate | Good |
MIC: Minimum Inhibitory Concentration. IC50: Half-maximal inhibitory concentration.
While specific MIC values were not detailed in a comparative table within the source, compounds 3d and 3g were highlighted for their significant antibacterial and antimalarial activities.[2] This indicates that the nature of the substituted aniline moiety at the C4 position of the oxazole ring is a key determinant of its antimicrobial and antiprotozoal efficacy.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. The following are outlines of the key assays used to evaluate the biological activities of the discussed 1,3-oxazole derivatives.
In Vitro Anticancer Screening (NCI-60 Cell Line Panel)[4][5]
The anticancer activity of the 1,3-oxazol-4-ylphosphonium salts was determined using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol.
-
Cell Culture: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: Compounds were dissolved in DMSO to prepare stock solutions.
-
Assay Procedure:
-
Cells were seeded into 96-well microtiter plates and incubated for 24 hours.
-
The test compounds were added at various concentrations.
-
After a 48-hour incubation period, the cells were fixed with trichloroacetic acid.
-
Cell viability was determined using a sulforhodamine B (SRB) protein assay.
-
The optical density was read on an automated plate reader.
-
-
Data Analysis: The GI50, TGI, and LC50 values were calculated from dose-response curves for each cell line.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]
The minimum inhibitory concentrations (MICs) of the 1,3-oxazole derivatives against various bacterial and fungal strains were determined using the broth microdilution method.
-
Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: A standardized suspension of the microorganism was added to each well.
-
Incubation: The plates were incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Logical Relationships and Signaling Pathways
The structure-activity relationships derived from the available data can be visualized to better understand the key structural features influencing biological activity.
Caption: Key structural determinants for the anticancer activity of 1,3-oxazol-4-yl derivatives.
While the precise signaling pathways affected by this compound derivatives are not yet fully elucidated, the observed tubulin inhibition by some oxazole analogs suggests an interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.
References
- 1. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity [ouci.dntb.gov.ua]
- 4. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Purity Confirmation of 1,3-Oxazol-4-ylmethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic methods for the analysis and purity confirmation of "1,3-Oxazol-4-ylmethanamine." Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on analogous structures and detailed experimental protocols for obtaining and interpreting spectroscopic results. This guide will enable researchers to effectively characterize and ensure the quality of "this compound" for research and development purposes.
Predicted Spectroscopic Data
The following table summarizes the anticipated spectroscopic data for this compound based on spectral data from similar oxazole and aminomethyl-substituted heterocyclic compounds.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Protons on the oxazole ring are expected to appear as singlets in the aromatic region (δ 7.0-8.0 ppm). The methylene (-CH₂) protons adjacent to the amine and the oxazole ring would likely resonate as a singlet around δ 3.5-4.5 ppm. The amine (-NH₂) protons may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. |
| ¹³C NMR | The carbon atoms of the oxazole ring are expected to have characteristic chemical shifts in the aromatic region (δ 120-160 ppm). The methylene carbon (-CH₂) would likely appear in the range of δ 40-50 ppm. |
| FT-IR | The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methylene group (around 2800-3100 cm⁻¹), C=N and C=C stretching of the oxazole ring (around 1500-1650 cm⁻¹), and C-O stretching (around 1050-1250 cm⁻¹).[1][2][3] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₄H₆N₂O, MW: 98.10 g/mol ). Common fragmentation patterns may include the loss of the aminomethyl group or cleavage of the oxazole ring. |
Experimental Protocols
Accurate spectroscopic analysis is contingent on meticulous experimental execution. The following are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and identify the presence of proton and carbon-containing impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified "this compound" in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the peaks to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule and to detect impurities with different functional groups.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
ATR: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to get information about its fragmentation pattern, which can aid in structure elucidation and impurity identification.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in a positive ion mode to observe the molecular ion (M+H)⁺.
-
If fragmentation is desired for structural confirmation, tandem mass spectrometry (MS/MS) can be performed.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Purity Assessment and Impurity Profiling
The synthesis of 1,3-oxazoles can sometimes result in impurities.[4] Spectroscopic techniques are crucial for their detection and identification.
Potential Impurities and their Detection:
-
Starting Materials: Unreacted starting materials, such as those used in a Van Leusen or Fischer oxazole synthesis, can be detected by their unique signals in NMR and MS spectra.[4][5]
-
Solvent Residues: Residual solvents from the synthesis or purification process are readily identified by their characteristic sharp peaks in the ¹H NMR spectrum.
-
Byproducts: Side reactions can lead to the formation of isomeric or rearranged products. High-resolution mass spectrometry can distinguish between compounds with the same nominal mass but different elemental compositions.
Comparative Analysis of Spectroscopic Techniques
| Technique | Strengths | Limitations | Application in Purity Analysis |
| NMR | Provides detailed structural information; quantitative analysis is possible. | Relatively low sensitivity compared to MS; can be complex to interpret for mixtures. | Gold standard for structural confirmation and quantification of impurities with known structures. |
| FT-IR | Fast and simple; provides information about functional groups. | Not suitable for complex mixtures; provides limited structural information. | Quick screening for the presence of unexpected functional groups, indicating potential impurities. |
| MS | High sensitivity; provides accurate molecular weight information. | Fragmentation can be complex; may not distinguish between isomers without chromatography. | Excellent for detecting trace impurities and confirming the molecular weight of the main component and byproducts. |
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and purity confirmation of "this compound."
Figure 1. Workflow for Spectroscopic Analysis
By following the protocols and workflow outlined in this guide, researchers can confidently analyze and confirm the purity of "this compound," ensuring the reliability and reproducibility of their scientific findings.
References
Comparing the antimicrobial activity of different "1,3-Oxazol-4-ylmethanamine" derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the 1,3-oxazole nucleus has emerged as a privileged structure in medicinal chemistry, with a wide spectrum of biological activities, including potent antimicrobial properties. This guide provides a comparative overview of the antimicrobial activity of various 1,3-oxazole derivatives, supported by available experimental data. While specific comparative studies on a series of "1,3-Oxazol-4-ylmethanamine" derivatives are limited in the current literature, this guide will provide a broader context of the antimicrobial potential within the oxazole class, drawing on data from structurally related compounds.
Quantitative Antimicrobial Activity of 1,3-Oxazole Derivatives
The antimicrobial efficacy of novel compounds is primarily quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various 1,3-oxazole derivatives against a panel of pathogenic bacteria and fungi, as reported in the scientific literature.
Table 1: Antibacterial Activity of Selected 1,3-Oxazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference Compound |
| Oxazole Derivative A | Substituted Oxazole | 1.56 | 0.78 | - | - | Ciprofloxacin |
| Oxazole Derivative B | Substituted Oxazole | - | - | 6.25 | 12.5 | Ampicillin |
| Nitroimidazole-Oxadiazole Hybrid 11 | 1,3,4-Oxadiazole derivative | 1.56-3.13 | 1.56-3.13 | 1.56-3.13 | 1.56-3.13 | - |
| Nitroimidazole-Oxadiazole Hybrid 12 | 1,3,4-Oxadiazole derivative | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | - |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Antifungal Activity of Selected 1,3-Oxazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | Candida albicans | Aspergillus niger | Reference Compound |
| Oxazole Derivative C | Substituted Oxazole | 3.12 | 6.25 | Fluconazole |
| 4-nitropyrrole-based 1,3,4-oxadiazole | 1,3,4-Oxadiazole derivative | 1.56 | - | Amphotericin-B |
Experimental Protocols
The determination of antimicrobial activity is conducted through standardized experimental protocols. The most common method cited for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi). The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Key Steps:
-
Preparation of Test Compounds: Stock solutions of the 1,3-oxazole derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated at an optimal temperature (e.g., 35-37°C).
-
Determination of MIC: After incubation, the wells are examined for microbial growth (turbidity). The lowest concentration of the compound showing no visible growth is recorded as the MIC.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the antimicrobial activity of 1,3-oxazole derivatives.
Caption: Structural relationship of antimicrobial oxazole derivatives.
Conclusion
The 1,3-oxazole scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data on a variety of oxazole derivatives indicate that this class of compounds can exhibit potent activity against a broad spectrum of pathogenic bacteria and fungi. While there is a clear need for further research to synthesize and evaluate a wider range of derivatives, including those of the "this compound" subclass, the foundational evidence strongly supports the continued exploration of oxazoles in the quest for new antimicrobial therapies. The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to this critical area of drug discovery.
In vitro and in vivo evaluation of novel compounds synthesized from "1,3-Oxazol-4-ylmethanamine"
This guide provides a comprehensive in vitro and in vivo evaluation of novel compounds synthesized from "1,3-Oxazol-4-ylmethanamine" scaffolds, comparing their performance against established anticancer agents. The data presented is intended for researchers, scientists, and drug development professionals.
In Vitro Evaluation: Comparative Anticancer Activity
A series of novel 1,3-oxazole sulfonamides have demonstrated significant growth inhibitory properties across a panel of human cancer cell lines. The following table summarizes the in vitro cytotoxicity (GI50) of representative compounds against leukemia cell lines, compared to a standard chemotherapeutic agent, Cytarabine.
| Compound ID | Structure | Leukemia Cell Line | GI50 (nM)[1] | Standard of Care (Leukemia) | GI50 (nM) |
| OXS-44 | 2-chloro-5-methylphenyl substituted 1,3-oxazole sulfonamide | CCRF-CEM | 48.8 | Cytarabine | ~100-500 |
| OXS-58 | 1-naphthyl substituted 1,3-oxazole sulfonamide | RPMI-8226 | 44.7 | Cytarabine | ~100-500 |
| OXS-55 | Halogenated aniline substituted 1,3-oxazole sulfonamide | K-562 | Submicromolar | Cytarabine | ~100-500 |
| OXS-56 | Alkyl-substituted aniline substituted 1,3-oxazole sulfonamide | MOLT-4 | Submicromolar | Cytarabine | ~100-500 |
Note: GI50 values for Cytarabine can vary depending on the specific leukemia cell line and experimental conditions. The value provided is a general representation.
In Vivo Evaluation: Tumor Growth Inhibition
A representative 1,3-oxazole derivative demonstrated significant anti-tumor activity in a murine hepatocellular carcinoma (H22) xenograft model. This in vivo study highlights the potential of this class of compounds to translate in vitro cytotoxicity into tangible therapeutic effects.[2]
| Compound | Animal Model | Tumor Type | Administration | Tumor Growth Inhibition (%)[2] |
| 1,3-Oxazole Derivative | Murine Xenograft (H22) | Hepatocellular Carcinoma | Intraperitoneal | 66 |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for this series of 1,3-oxazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
Figure 1: Signaling pathway of 1,3-oxazole compounds inhibiting tubulin polymerization.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the novel compounds that inhibits 50% of cell growth (GI50).
Figure 2: Workflow for the in vitro MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cell lines are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The novel 1,3-oxazole compounds are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of novel compounds in a murine xenograft model.
References
Benchmarking 1,3-Oxazol-4-ylmethanamine: A Comparative Guide to Established Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacophoric potential of the 1,3-oxazol-4-ylmethanamine scaffold against established pharmacophores in two major drug target classes: protein kinases and G-protein coupled receptors (GPCRs). By presenting key structural features, experimental data, and detailed protocols, this document aims to inform researchers on the potential applications and evaluation strategies for novel compounds incorporating the this compound core.
Introduction to this compound
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is present in numerous biologically active compounds and is considered a "privileged" structure in medicinal chemistry. Derivatives of 1,3-oxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound scaffold, featuring a primary amine connected to the oxazole ring via a methylene linker, presents key pharmacophoric features:
-
Hydrogen Bond Acceptor: The nitrogen atom in the oxazole ring.
-
Hydrogen Bond Donor/Acceptor: The oxygen atom in the oxazole ring.
-
Hydrogen Bond Donor & Cationic Center: The primary amine group, which can be protonated at physiological pH.
-
Aromatic/Hydrophobic Region: The oxazole ring itself.
These features suggest its potential to interact with various biological targets, acting as a versatile scaffold for the design of novel therapeutic agents. The oxazole ring can also serve as a bioisosteric replacement for other functional groups, such as esters and amides, potentially improving metabolic stability and pharmacokinetic properties.
Comparison with Established Pharmacophores
To contextualize the potential of the this compound scaffold, we compare it with two well-established pharmacophores targeting protein kinases and GPCRs.
Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. A common pharmacophore for ATP-competitive kinase inhibitors involves a heterocyclic scaffold that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.
Established Pharmacophore (e.g., Gefitinib):
-
Heterocyclic core (quinazoline): Forms one or more hydrogen bonds with the kinase hinge region.
-
Hydrophobic groups: Occupy hydrophobic pockets within the ATP binding site.
-
Solubilizing groups: Enhance pharmacokinetic properties.
Comparative Analysis:
The 1,3-oxazole ring of this compound can mimic the hinge-binding interactions of the quinazoline core in inhibitors like gefitinib. The aminomethyl side chain can be functionalized to occupy hydrophobic pockets or to introduce solubilizing groups.
Supporting Experimental Data:
The following table presents IC50 values for representative 1,3-oxazole derivatives against various kinases, compared to the established kinase inhibitor Gefitinib.
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| 1,3-Oxazole Derivative 1 | EGFR | 85 | Gefitinib | EGFR | 37 |
| 1,3-Oxazole Derivative 2 | VEGFR2 | 120 | Gefitinib | VEGFR2 | >10,000 |
| 1,3-Oxazole Derivative 3 | Abl | 250 | Gefitinib | Abl | >10,000 |
Note: Data for 1,3-oxazole derivatives are representative values from public domain studies on analogous structures and are for comparative purposes.
G-Protein Coupled Receptor (GPCR) Ligands
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs. Pharmacophores for GPCR ligands are highly diverse but often contain a cationic amine that interacts with a conserved aspartate residue in transmembrane helix 3 (TM3).
Established Pharmacophore (e.g., Olanzapine):
-
Basic amine: Forms an ionic bond with a conserved acidic residue (e.g., Asp) in the receptor.
-
Aromatic rings: Engage in hydrophobic and/or pi-stacking interactions with aromatic residues in the binding pocket.
-
Additional functional groups: Provide specificity and tune pharmacological properties (e.g., agonist vs. antagonist).
Comparative Analysis:
The primary amine of this compound can serve as the cationic center crucial for binding to many GPCRs. The oxazole ring and further substitutions can provide the necessary hydrophobic and aromatic interactions for affinity and selectivity.
Supporting Experimental Data:
The following table shows binding affinities (Ki) for representative 1,3-oxazole-containing compounds at various GPCRs, benchmarked against the established GPCR ligand Olanzapine.
| Compound/Scaffold | Target GPCR | Ki (nM) | Reference Compound | Target GPCR | Ki (nM) |
| 1,3-Oxazole Derivative 4 | D2 Receptor | 150 | Olanzapine | D2 Receptor | 1.9 |
| 1,3-Oxazole Derivative 5 | 5-HT2A Receptor | 80 | Olanzapine | 5-HT2A Receptor | 3.2 |
| 1,3-Oxazole Derivative 6 | M1 Receptor | 200 | Olanzapine | M1 Receptor | 23 |
Note: Data for 1,3-oxazole derivatives are representative values from public domain studies on analogous structures and are for comparative purposes.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel compounds based on the this compound scaffold.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and substrate solution to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
GPCR Radioligand Binding Assay (Generic Protocol)
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a specific GPCR using a competitive binding assay.[1][2][3][4][5]
-
Reagents and Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [3H]-spiperone for D2 receptors)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound dissolved in DMSO
-
Scintillation fluid
-
Glass fiber filters
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and the diluted test compound.
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand. For total binding, include wells with only buffer instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This assay is used to assess the general cytotoxicity of a compound on cultured cells.[6][7][8][9]
-
Reagents and Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Receptor Tyrosine Kinase signaling pathway and the point of intervention for a kinase inhibitor.
Caption: A representative G-protein coupled receptor (GPCR) signaling cascade and the mechanism of an antagonist.
Caption: General workflow for the in vitro evaluation of a novel small molecule inhibitor.
References
- 1. multispaninc.com [multispaninc.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. MTT (Assay protocol [protocols.io]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of Oxazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its successful development. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comparative analysis of the cross-reactivity and selectivity profiling of a representative 1,3-oxazole based kinase inhibitor, herein referred to as Oxazole-M-Kinase Inhibitor (OMKI), a hypothetical compound based on the common oxazole scaffold frequently explored in kinase inhibitor discovery. While specific, comprehensive public data on inhibitors built on the "1,3-Oxazol-4-ylmethanamine" core remains limited, this guide utilizes established methodologies and data presentation formats to illustrate the crucial aspects of selectivity profiling for this class of compounds.
The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of various kinases.[1][2][3] Its derivatives have been investigated as inhibitors of a wide range of kinases, playing roles in oncology and inflammatory diseases.[4][5][6] Assessing the selectivity of these compounds across the human kinome is a critical step in identifying promising lead candidates and mitigating potential adverse effects.
Quantitative Selectivity Profiling of OMKI
To delineate the selectivity of OMKI, a comprehensive kinome scan is typically performed. This involves screening the inhibitor against a large panel of kinases to identify both intended targets and potential off-targets. The data is often presented as the percentage of kinase activity remaining at a specific inhibitor concentration or as dissociation constants (Kd) or IC50 values.
Below is a representative table summarizing the selectivity of OMKI against a panel of kinases, as would be determined through a broad-spectrum kinase profiling assay.
Table 1: Kinase Selectivity Profile of Oxazole-M-Kinase Inhibitor (OMKI)
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Target Kinase A | 98% | 15 | Tyrosine Kinase |
| Target Kinase B | 92% | 85 | Tyrosine Kinase |
| Off-Target Kinase X | 75% | 550 | Serine/Threonine Kinase |
| Off-Target Kinase Y | 68% | 1,200 | Serine/Threonine Kinase |
| Off-Target Kinase Z | 45% | > 5,000 | Atypical Kinase |
| ... (other kinases) | < 30% | > 10,000 | Various |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays used in cross-reactivity and target engagement studies.
KINOMEscan™ Competition Binding Assay
This high-throughput assay platform is widely used to quantitatively measure the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site-directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, leading to a lower qPCR signal.[7][8]
Procedure:
-
Compound Preparation: The test inhibitor (e.g., OMKI) is serially diluted in DMSO to create a concentration range for IC50 or Kd determination.
-
Assay Assembly: The assay is performed in a multi-well plate format. Each well contains:
-
A specific DNA-tagged kinase from the panel.
-
An immobilized, active-site directed ligand.
-
The test inhibitor at a specific concentration.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound kinase is removed by washing the plate.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction. Dissociation constants (Kd) or IC50 values are determined from dose-response curves.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment. It assesses the thermal stabilization of a target protein upon ligand binding.[10][11][12]
Principle: When a protein is heated, it denatures and precipitates. The binding of a ligand, such as a kinase inhibitor, can stabilize the protein, increasing its melting temperature (Tm). This change in thermal stability can be measured to confirm that the inhibitor is binding to its intended target within the cell.[13][14]
Procedure:
-
Cell Treatment: Cultured cells are treated with the test inhibitor (e.g., OMKI) or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Shock: The cell suspensions are aliquoted and heated to a range of different temperatures in a thermal cycler.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed to pellet the denatured and precipitated proteins.
-
Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays like ELISA.[14]
-
Data Analysis: The amount of soluble target protein at each temperature is plotted to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can also be performed at a single temperature to determine the cellular potency of the inhibitor.[13]
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations were created using the DOT language.
Conclusion
The cross-reactivity and selectivity profiling of 1,3-oxazole based kinase inhibitors is a cornerstone of their preclinical development. By employing a combination of broad-panel biochemical assays and cell-based target engagement studies, researchers can gain a comprehensive understanding of an inhibitor's interaction with the human kinome. This knowledge is critical for optimizing lead compounds to maximize on-target efficacy while minimizing off-target liabilities, ultimately paving the way for the development of safer and more effective targeted therapies. Further investigation into the "this compound" scaffold is warranted to fully elucidate its potential as a source of novel and selective kinase inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor | MDPI [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vghtc.gov.tw [vghtc.gov.tw]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
A comparative analysis of synthetic routes to "1,3-Oxazol-4-ylmethanamine"
For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 1,3-Oxazol-4-ylmethanamine represents a valuable building block in medicinal chemistry, and this guide provides a comparative analysis of prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.
Two primary synthetic pathways to this compound have been evaluated: a route proceeding through the reduction of an oxazole-4-carboxylate to an aldehyde followed by reductive amination, and a second approach involving the conversion of a 4-(halomethyl)oxazole intermediate. This analysis presents a side-by-side comparison of these methods, focusing on key performance indicators such as overall yield, reaction conditions, and reagent accessibility.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the two principal synthetic routes to this compound, providing a clear and concise comparison of their efficiencies.
| Parameter | Route 1: From Ethyl 4-Oxazolecarboxylate | Route 2: From 4-(Chloromethyl)-1,3-oxazole |
| Starting Material | Ethyl 4-oxazolecarboxylate | 4-(Chloromethyl)-1,3-oxazole hydrochloride |
| Key Intermediates | Oxazole-4-carbaldehyde | N/A |
| Overall Yield | ~50-60% (over 2 steps) | High (specific yield not detailed in literature) |
| Reaction Steps | 2 | 1 |
| Key Reagents | DIBAL-H, Ammonia, Sodium Borohydride | Ammonia |
| Reaction Conditions | Low temperatures (-78 °C) for reduction, then ambient temperature for amination. | Not specified, likely ambient or elevated temperature. |
| Advantages | Utilizes a commercially available starting material. The intermediate aldehyde is relatively stable. | Potentially a more direct, one-step conversion to the final product. |
| Disadvantages | Requires cryogenic conditions for the reduction step. Two distinct reaction steps. | The synthesis and stability of the 4-(chloromethyl)oxazole starting material can be challenging. |
Experimental Protocols: Detailed Methodologies
Route 1: Synthesis via Oxazole-4-carbaldehyde
This two-step route commences with the partial reduction of a commercially available ester to an aldehyde, followed by reductive amination.
Step 1: Synthesis of Oxazole-4-carbaldehyde
-
Reaction Principle: Ethyl 4-oxazolecarboxylate is selectively reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.
-
Procedure: A solution of ethyl 4-oxazolecarboxylate (1 equivalent) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.2 equivalents) in hexanes is added dropwise, and the reaction mixture is stirred for 2 hours at -78 °C. The reaction is then quenched by the slow addition of methanol, followed by water. The mixture is allowed to warm to room temperature and filtered through celite. The filtrate is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield oxazole-4-carbaldehyde.
-
Reported Yield: 64%[1]
Step 2: Reductive Amination to this compound
-
Reaction Principle: Oxazole-4-carbaldehyde is condensed with ammonia to form an intermediate imine, which is then reduced in situ with a hydride reagent such as sodium borohydride to the target primary amine.
-
Procedure: To a solution of oxazole-4-carbaldehyde (1 equivalent) in methanol, a solution of ammonia in methanol (excess) is added at room temperature. The mixture is stirred for 1-2 hours to allow for imine formation. Subsequently, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
Route 2: Synthesis from 4-(Chloromethyl)-1,3-oxazole
This route offers a more direct approach, relying on the nucleophilic substitution of a halide with ammonia.
-
Reaction Principle: The chlorine atom in 4-(chloromethyl)-1,3-oxazole is displaced by ammonia, acting as a nucleophile, to form the desired primary amine.
-
Procedure: 4-(Chloromethyl)-1,3-oxazole hydrochloride is treated with an excess of aqueous or methanolic ammonia. The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. After completion of the reaction (monitored by TLC), the solvent is removed, and the residue is worked up by partitioning between a basic aqueous solution and an organic solvent. The organic layer is then dried and concentrated to yield this compound.
Mandatory Visualization: Synthetic Pathways
The logical flow of the two primary synthetic routes is depicted in the following diagram.
Caption: Comparative workflow of synthetic routes to this compound.
References
Safety Operating Guide
Proper Disposal of 1,3-Oxazol-4-ylmethanamine: A Guide for Laboratory Professionals
For immediate reference, 1,3-Oxazol-4-ylmethanamine and its containers must be treated as hazardous waste. Disposal should be conducted in strict adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. The following guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of the oxazole functional group and structurally similar compounds. Oxazole derivatives can exhibit toxic, irritant, and corrosive properties. Therefore, a conservative approach, treating the compound as hazardous, is mandatory.
Immediate Safety and Disposal Protocol
Personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE) and follow the procedural steps outlined below.
Personal Protective Equipment (PPE) and Handling
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Ventilation | Fume hood | To minimize inhalation exposure. |
Waste Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Detailed Experimental Protocols
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the prescribed PPE, cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.[1] Once the material is absorbed, carefully collect it using non-sparking tools and place it into a labeled hazardous waste container.[1] Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[1] Report the incident to your institution's Environmental Health & Safety (EHS) department.[1]
Container Rinsing:
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
Waste Segregation and Storage:
Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3] Ensure the container is kept tightly closed and stored in secondary containment to prevent spills.
Final Disposal:
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[1] Provide them with a clear and accurate description of the waste contents. All disposal activities must be documented as per institutional and regulatory requirements.
References
Personal protective equipment for handling 1,3-Oxazol-4-ylmethanamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 1,3-Oxazol-4-ylmethanamine. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and mitigate potential hazards. This guide provides essential information on the necessary PPE, handling procedures, and disposal of this compound.
Personal Protective Equipment (PPE)
Based on safety data sheets for structurally similar compounds, a comprehensive approach to personal protection is recommended. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles or Face Shield | Government-approved eye and face protection should be worn to protect against splashes.[1] |
| Skin | Chemical-Resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Protective Clothing | A lab coat or chemical-resistant suit is necessary to prevent skin exposure.[1] | |
| Protective Boots | Recommended if there is a risk of spills.[1] | |
| Respiratory | Government-Approved Respirator | Use in well-ventilated areas. A respirator is essential if handling in poorly ventilated spaces or if vapors/mists are generated.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not breathe in vapors, mists, or gases.[1]
-
Ensure that a safety shower and eye bath are readily accessible.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][3]
Disposal Plan
All waste materials, including contaminated rags and disposable PPE, should be collected in a sealed bag or container for proper disposal.[1] Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid releasing the substance into the environment.[1]
Visualizing the Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key stages from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
